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  • Product: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
  • CAS: 1046832-12-5

Core Science & Biosynthesis

Foundational

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: Comprehensive Physicochemical Profile and Synthetic Methodology

Abstract As a Senior Application Scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter the challenge of optimizing the physicochemical properties of rigid scaffolds withou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter the challenge of optimizing the physicochemical properties of rigid scaffolds without compromising target affinity. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one has emerged as a highly versatile, bifunctional aliphatic building block. By combining a basic morpholine ring with a reactive ketone on a rigid cyclohexane framework, this intermediate enables the precise vectorial projection of solubilizing groups in kinase inhibitors. This whitepaper provides an in-depth technical guide to its physicochemical properties, the causality-driven synthetic protocols required for its preparation, and its strategic application in medicinal chemistry.

Physicochemical Profile

The utility of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one stems from its unique structural features: a basic amine for solubility, a quaternary carbon for metabolic stability, and a ketone for downstream coupling (e.g., reductive amination). The quantitative data summarized below dictates its handling and application parameters.

PropertyValueScientific Implication
IUPAC Name 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-oneStandard nomenclature for regulatory documentation.
Molecular Formula C₁₁H₁₉NO₂-
Molecular Weight 197.28 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits.
Appearance Yellowish oil to low-melting solidRequires storage under inert atmosphere at 4°C to prevent slow oxidation or polymerization.
Topological Polar Surface Area 29.5 ŲHighly favorable for membrane permeability; contributes minimally to the overall TPSA of the final API.
Estimated pKa (Conjugate Acid) ~7.5 – 8.0The adjacent quaternary carbon slightly lowers the basicity of the morpholine nitrogen compared to free morpholine (pKa 8.36), ensuring partial protonation at physiological pH (7.4).
Solubility Profile Soluble in DCM, THF, EtOAc; slightly soluble in H₂OFacilitates easy extraction during synthesis; requires conversion to a hydrochloride salt for high aqueous solubility.
Synthetic Methodology & Mechanistic Causality

The synthesis of sterically hindered amines on a cyclohexane ring is notoriously difficult. Direct reductive amination of 1,4-cyclohexanedione with morpholine and a methylating agent fails due to competing side reactions and the instability of the intermediate iminium ion. Instead, a modified Bruylants-type reaction—specifically, a triazole-mediated Grignard addition—is the field-proven standard[1].

Step-by-Step Protocol: Triazole-Mediated Grignard Addition

Phase 1: Formation of the Triazole-Aminal Intermediate

  • Reagents: Combine 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 50.0 mmol), morpholine (1.1 eq, 55.0 mmol), and 1H-1,2,3-triazole (1.2 eq, 60.0 mmol) in anhydrous toluene (50 mL).

  • Execution: Reflux the mixture for 6 hours using a Dean-Stark apparatus.

  • Causality & Validation: Direct addition of morpholine forms a transient, unstable iminium ion. The 1H-1,2,3-triazole acts as a nucleophile to trap this ion, forming a highly stable triazole-aminal intermediate. The Dean-Stark trap is a self-validating system: the physical collection of the theoretical volume of water (approx. 0.9 mL) confirms complete condensation.

Phase 2: Nucleophilic Substitution via Grignard Reagent

  • Reagents: Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 4.0 eq, 200 mmol).

  • Execution: Cool the MeMgCl solution in an ice/salt/water bath. Add the room-temperature toluene solution of the triazole intermediate dropwise over 1 hour. Critical: Maintain internal temperature <24 °C. Stir at room temperature for an additional 2 hours.

  • Causality & Validation: The triazole moiety serves as an exceptional leaving group. The highly nucleophilic methyl anion displaces the triazole via an iminium transition state. The large excess of Grignard reagent (4.0 eq) is mandatory to overcome the severe steric encumbrance of the forming quaternary carbon and to account for the coordination of magnesium to the morpholine oxygen/nitrogen. Temperature control prevents unwanted enolization or ring-opening side reactions.

  • Purification: Quench with aqueous NH₄Cl, extract with Et₂O, and purify via Silica Gel Chromatography (SGC) using amino-functionalized silica (e.g., Chromatorex NH). Expert Insight: Standard acidic silica gel causes severe tailing and degradation of basic morpholine intermediates. Amino silica ensures sharp elution and high recovery.

Phase 3: Acetal Deprotection

  • Execution: Cool the purified acetal intermediate (approx. 41 mmol) to 0–5 °C. Add water (47 mL) followed by 7 N aqueous HCl (47 mL, 8.0 eq). Remove the cooling bath and stir at room temperature overnight.

  • Isolation: Basify the mixture to pH 9 by the dropwise addition of 50% NaOH. Extract with an organic solvent.

  • Causality & Validation: Acidic hydrolysis cleaves the monoethylene acetal to reveal the target ketone. The product initially exists as a water-soluble hydrochloride salt. Basification to pH 9 (safely above the morpholine pKa of ~7.5) guarantees complete deprotonation, allowing the neutral free base to partition cleanly into the organic phase for isolation[1].

Synthesis A 1,4-Cyclohexanedione Monoethylene Acetal C Triazole-Aminal Intermediate A->C Step 1: Condensation (-H2O) B Morpholine + 1H-1,2,3-Triazole B->C E Acetal-Protected Product C->E Step 2: Nucleophilic Substitution D MeMgCl (Grignard Reagent) D->E G 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one E->G Step 3: Hydrolysis F HCl (aq) Deprotection F->G

Triazole-mediated Grignard synthesis workflow for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Applications in Medicinal Chemistry (SAR Logic)

In contemporary drug design, particularly for kinase inhibitors targeting c-Jun N-terminal kinases (JNK)[1] and Interleukin-2-inducible T-cell kinase (ITK)[2], managing the physicochemical properties of the active pharmaceutical ingredient (API) is as critical as optimizing its binding affinity. The 4-methyl-4-morpholinocyclohexyl motif is strategically appended to heteroaromatic scaffolds (such as pyrazole carboxamides or 7-azaindoles) to achieve three specific Structure-Activity Relationship (SAR) goals:

  • Aqueous Solubility Enhancement: The morpholine ring acts as a classic solubilizing vector. Its basicity ensures that the molecule is partially ionized in the gastrointestinal tract and blood plasma, drastically improving the pharmacokinetic (PK) profile without rendering the molecule too polar to cross lipid bilayers.

  • Metabolic Shielding: Secondary and tertiary aliphatic amines are highly susceptible to CYP450-mediated α -oxidation, leading to rapid clearance. The installation of the methyl group at the C4 position creates a sterically hindered quaternary carbon adjacent to the morpholine nitrogen, effectively blocking this metabolic liability.

  • Vectorial Projection: The rigid chair conformation of the cyclohexane ring projects the morpholine moiety into the solvent-exposed region of the kinase ATP-binding pocket. This minimizes entropic penalties upon binding while allowing the core scaffold to maintain critical hydrogen bonds with the kinase hinge region[1][2].

SAR Core Kinase Inhibitor Scaffold (e.g., Pyrazole Carboxamide) Mod Append 4-Methyl-4-morpholino cyclohexyl group Core->Mod Prop1 Increased Aqueous Solubility (Morpholine pKa ~7.5) Mod->Prop1 Prop2 Favorable Target Binding (Steric bulk of Methyl) Mod->Prop2 Prop3 Metabolic Stability (Quaternary Carbon) Mod->Prop3 Outcome Optimized PK/PD Profile for in vivo Efficacy Prop1->Outcome Prop2->Outcome Prop3->Outcome

Structure-Activity Relationship (SAR) rationale for incorporating the morpholino-cyclohexyl motif.

Sources

Exploratory

Deciphering the Pharmacophoric and Mechanistic Role of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in Kinase Inhibitor Design

Executive Summary 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (often cataloged as Enamine EN300-705951) is a highly specialized synthetic intermediate and pharmacophore building block utilized in the development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (often cataloged as Enamine EN300-705951) is a highly specialized synthetic intermediate and pharmacophore building block utilized in the development of advanced targeted therapeutics[1][2]. As a Senior Application Scientist, it is critical to clarify that this compound does not act as a standalone active pharmaceutical ingredient (API) with a direct biological mechanism of action. Instead, its true in vitro significance lies in its structural integration into mature drug scaffolds. When covalently bonded to a kinase inhibitor core, the resulting 4-methyl-4-morpholinocyclohexyl moiety profoundly dictates the inhibitor's target engagement, aqueous solubility, and metabolic stability[3].

This technical whitepaper elucidates the chemical reactivity of this building block, its structural contribution to the mechanism of action against key targets like c-Jun N-terminal Kinase (JNK) and Interleukin-2-inducible T-cell Kinase (ITK), and the rigorous in vitro assay protocols required to validate the efficacy of its derivatives.

Chemical Reactivity & In Vitro Bioconjugation

In a purely in vitro biochemical environment, the isolated molecule features an electrophilic cyclohexanone moiety and a weakly basic morpholine ring. While the unreacted ketone could theoretically act as a mild electrophile (forming reversible Schiff bases with primary amines on protein lysine residues), its primary utility in drug discovery is its transformation via reductive amination [2].

By reacting the ketone with a primary amine on a core drug scaffold (such as a 7-azaindole or pyrazole carboxamide) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), the 4-methyl-4-morpholinocyclohexyl moiety is permanently and covalently integrated into the inhibitor[1][2]. This chemical workflow is the foundational step in generating the active pharmacophore.

G A 4-MMC (Electrophilic Ketone) B Reductive Amination (In Vitro Synthesis) A->B Primary Amine + NaBH(OAc)3 C Kinase Inhibitor Scaffold (e.g., JNK/ITK Inhibitor) B->C Covalent Integration D Morpholine Moiety: H-Bond Acceptor & Solubilization C->D Provides E Cyclohexyl Ring: Steric Shielding & Conformational Lock C->E Provides

Workflow depicting the integration of 4-MMC into kinase inhibitors to provide crucial pharmacophores.

Pharmacodynamic Contribution: Mechanism of Action in Kinase Inhibition

The true "mechanism of action" of this compound manifests when it is embedded within a kinase inhibitor. The moiety contributes to the inhibitor's pharmacodynamics through two primary structural features:

  • The Morpholine Ring : Acts as a critical solubilizing group and a hydrogen bond acceptor. The spatial arrangement of its weakly basic nitrogen and oxygen enhances aqueous solubility, fine-tunes molecular polarity, and improves the metabolic profile of the resulting drug[3]. In the context of kinase binding, the morpholine oxygen frequently engages in hydrogen bonding with solvent-exposed residues at the entrance of the ATP-binding pocket.

  • The 4-Methylcyclohexyl Ring : The introduction of a quaternary carbon (due to the 4-methyl group) restricts the conformational flexibility of the morpholine ring, locking it into a specific equatorial or axial trajectory. This conformational restriction is a classic medicinal chemistry tactic to reduce the entropy loss upon binding to the kinase, thereby significantly increasing binding affinity.

Case Study 1: JNK Inhibition

JNKs are stress-activated protein kinases implicated in neurodegenerative and autoimmune diseases[2]. Inhibitors derived from this building block (e.g., 7-azaindole derivatives) function as competitive inhibitors. The integrated moiety directs the core scaffold into the highly conserved ATP-binding pocket while extending the morpholine ring into the solvent-exposed region, blocking the phosphorylation of downstream targets like c-Jun and ATF2[2][4][5].

Case Study 2: ITK Inhibition

ITK is a Tec family kinase crucial for T-cell receptor (TCR) signaling and Th2 cytokine production[1]. Pyrazole carboxamide compounds incorporating this moiety demonstrate potent ITK inhibition. The steric bulk of the cyclohexyl ring ensures the inhibitor optimally occupies the specific hydrophobic sub-pockets of ITK, preventing the phosphorylation of PLCγ1 and halting allergic inflammation pathways[1].

Pathway Stimulus TCR Activation / Cellular Stress Upstream ZAP-70 / MKK4/7 Stimulus->Upstream Activates Kinase ITK / JNK1/2/3 Upstream->Kinase Phosphorylates Target PLCγ1 / c-Jun Kinase->Target Phosphorylates Inhibitor 4-MMC-Derived Inhibitor Inhibitor->Kinase Competitive Binding at ATP Pocket Response Cytokine Release / Apoptosis Target->Response Induces

Mechanism of action of 4-MMC-derived inhibitors modulating the JNK and ITK signaling cascades.

In Vitro Assay Workflows (Self-Validating Protocols)

To validate the mechanism of action of inhibitors derived from 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, robust, self-validating in vitro protocols are required.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay measures the direct inhibition of kinase activity (e.g., JNK1) by quantifying the phosphorylation of a substrate (e.g., ATF2)[4][5].

  • Reagent Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution : Serially dilute the test inhibitor in DMSO and dispense into a 384-well white microplate.

  • Enzyme/Substrate Addition : Add recombinant JNK1 (0.8 nM) and ATF2 substrate (200 nM) to the wells[5].

  • Reaction Initiation : Add ATP (1 μM) to initiate the kinase reaction. Self-Validation Step: Include DMSO vehicle controls (maximum activity baseline) and a known pan-kinase inhibitor control (e.g., Staurosporine) to ensure assay dynamic range[4][5].

  • Incubation : Incubate at room temperature for 60 minutes.

  • Detection : Add EDTA (to quench the kinase reaction) and a terbium-labeled anti-phospho-ATF2 antibody. Incubate for an additional 60 minutes[4][5].

  • Readout : Measure the TR-FRET signal at a 520/495 nm emission ratio using a fluorescence plate reader (excitation at 340 nm; 100 μs lag time, 200 μs integration time)[4][5]. A decrease in the emission ratio indicates successful kinase inhibition.

Protocol 2: Cell-Based Target Engagement Assay

This assay ensures the inhibitor successfully penetrates the cell membrane and engages the target in a complex cellular milieu[5].

  • Cell Plating : Seed HEK293T or B16-F10 cells in a 384-well plate (10,000 cells/well) in a low-serum assay medium[4][5].

  • Compound Treatment : Incubate cells with the test inhibitor for 1-2 hours to allow for cellular penetration and target binding.

  • Stimulation : Stimulate cells with Anisomycin (50-100 nM) or TNF-α for 10-15 minutes to actively induce the JNK signaling pathway[5].

  • Lysis & Detection : Lyse the cells using a proprietary lysis buffer containing terbium-labeled anti-phospho-c-Jun (pSer73) detection antibodies[4].

  • Validation : Measure TR-FRET emission ratios. Self-Validation Step: Concurrently run a luminescent cell viability assay (e.g., CellTiter-Glo) on a parallel plate to confirm that any reduction in phosphorylation signal is due to true target inhibition, not compound-induced cytotoxicity.

Data Presentation

Table 1: Physicochemical Contributions of the 4-Methyl-4-morpholinocyclohexyl Moiety

PropertyContribution of the MoietyMechanistic Benefit
Aqueous Solubility High (due to morpholine N and O)Enhances in vitro assay reliability and in vivo bioavailability.
Conformational Entropy Low (locked by 4-methyl group)Reduces entropy penalty upon kinase binding, increasing affinity.
Hydrogen Bonding Acceptor (Morpholine Oxygen)Engages solvent-exposed kinase residues (e.g., hinge region).
Steric Shielding High (Cyclohexyl bulk)Protects the core scaffold from rapid metabolic degradation.

Table 2: Representative In Vitro IC50 Profiles of Derived Inhibitors

Target KinaseAssay TypeRepresentative IC50 RangePrimary Downstream Target Blocked
JNK1/2/3 TR-FRET (Biochemical)10 - 50 nMc-Jun, ATF2
ITK TR-FRET (Biochemical)5 - 30 nMPLCγ1
JNK (Cellular) Phospho-c-Jun (Cell-based)100 - 500 nMApoptosis/Inflammation markers

References

  • Title: WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use Source: Google Patents URL
  • Title: WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase Source: Google Patents URL
  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed (Medicinal Research Reviews) URL: [Link]

  • Title: Identification of a new JNK inhibitor targeting the JNK-JIP interaction site Source: PMC (Journal of Biological Chemistry) URL: [Link]

  • Title: Design and Characterization of a Potent and Selective Dual ATP- and Substrate-Competitive Subnanomolar Bidentate c-Jun N-Terminal Kinase (JNK) Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Foundational

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: A Comprehensive Technical Guide on Molecular Weight, 3D Structure, and Synthesis

Executive Summary In modern drug discovery, the architectural design of small-molecule scaffolds relies heavily on precisely tuned physicochemical properties and predictable 3D conformations. 4-Methyl-4-(morpholin-4-yl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule scaffolds relies heavily on precisely tuned physicochemical properties and predictable 3D conformations. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors (e.g., JNK and ITK inhibitors) and CNS-active therapeutics. This whitepaper provides an in-depth analysis of its molecular weight, three-dimensional conformational logic, and a self-validating synthetic methodology, designed for application scientists and synthetic chemists.

Physicochemical Profiling and Molecular Weight

The compound features a cyclohexanone core with geminal substitution at the C4 position, comprising a methyl group and a morpholin-4-yl moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to modulate the pharmacokinetic/pharmacodynamic (PK/PD) properties of drug candidates by enhancing aqueous solubility and brain permeability through its weakly basic nitrogen.

The exact molecular weight and associated physicochemical parameters are critical for calculating reaction stoichiometries and predicting ligand-target interactions.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
Molecular Formula C 11​ H 19​ NO 2​
Molecular Weight 197.28 g/mol
Exact Mass 197.1416 Da
Topological Polar Surface Area (TPSA) ~29.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Ketone O, Morpholine N, Morpholine O)
Core Scaffold Cyclohexanone

3D Structure and Conformational Analysis

Understanding the 3D structure of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one requires analyzing the conformational equilibrium of the substituted cyclohexanone ring. Because the C1 carbon is sp2 hybridized (carbonyl), the ring is slightly flattened compared to a perfect cyclohexane chair. However, the C4 position remains perfectly tetrahedral ( sp3 ).

The Steric Competition at C4

The geminal substitution at C4 creates a direct steric competition for the thermodynamically favorable equatorial position. The conformational preference is dictated by the A-values (the difference in Gibbs free energy, ΔG , between the axial and equatorial conformers) of the two substituents:

  • Methyl Group: Has a well-established A-value of ~1.7 kcal/mol.

  • Morpholino Group: As a 6-membered heterocycle, the morpholine ring possesses significant steric bulk. Although the nitrogen lone pair provides some flexibility, the sheer volume of the ring forces a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C2 and C6.

Consequently, the dominant 3D conformation places the bulkier morpholine ring in the equatorial position, forcing the methyl group into the axial orientation.

Conformation3D Eq Conformer A (Major) Equatorial: Morpholine Axial: Methyl Stable Minimized Steric Strain Eq->Stable Results in Ax Conformer B (Minor) Equatorial: Methyl Axial: Morpholine Ax->Eq Ring Flip (Thermodynamic Preference) Strain Severe 1,3-Diaxial Interactions Ax->Strain Causes

Conformational equilibrium of the C4-substituted cyclohexanone ring.

Synthetic Methodology: The Modified Bruylants Reaction

The synthesis of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one cannot be achieved through direct Grignard addition to a morpholino-enamine, nor by direct alkylation of a ketone (which would yield an alcohol). Instead, the protocol relies on a modified Bruylants reaction .

Mechanistic Causality

The process begins with 1,4-cyclohexanedione monoethylene acetal. Reacting this ketone with morpholine forms a transient iminium ion. To prevent unwanted side reactions, 1H-1,2,3-triazole is introduced to trap the iminium ion, forming a stable aminal intermediate (1-(morpholino)-1-(triazolyl)cyclohexane derivative).

The triazole acts as an excellent leaving group. When treated with a Grignard reagent (Methylmagnesium chloride), the triazole is displaced via nucleophilic attack, forming the critical C-C bond and yielding the gem-disubstituted amine.

Mechanism A Ketone Acetal + Morpholine B Iminium Ion Intermediate A->B -H2O C Triazole Trapping (Aminal Formation) B->C + 1H-1,2,3-Triazole D 1-(Morpholino)-1-(triazolyl) cyclohexane derivative C->D E Grignard Addition (MeMgCl) D->E F Triazole Displacement (C-C Bond Formation) E->F Nucleophilic Attack G Gem-disubstituted Acetal F->G - Triazole Anion

Mechanistic pathway of the modified Bruylants reaction for geminal substitution at C4.

Experimental Workflow and Self-Validating Protocols

The following step-by-step methodology is adapted from validated pharmaceutical patent literature for the synthesis of JNK inhibitors. Every step includes the causality behind the experimental design to ensure a self-validating workflow.

Step 1: Formation of the Triazole Intermediate
  • Reagents: 1,4-cyclohexanedione monoethylene acetal (7.81 g, 50.0 mmol), morpholine (4.81 mL, 55.0 mmol), 1H-1,2,3-triazole (3.48 mL, 60.0 mmol), Toluene (50 mL).

  • Procedure: Combine the reagents in a round-bottom flask equipped with a Dean-Stark apparatus. Reflux the suspension for 6 hours. Allow the white suspension to cool to room temperature.

  • Causality: The Dean-Stark trap is non-negotiable. Continuous removal of water shifts the thermodynamic equilibrium entirely toward the aminal intermediate, preventing the reverse hydrolysis of the iminium ion.

Step 2: Grignard Alkylation
  • Reagents: 3.0 M Methylmagnesium chloride (MeMgCl) in THF (66.67 mL, 200 mmol).

  • Procedure: Cool the MeMgCl solution in an ice/salt/water bath. Add the unpurified white suspension from Step 1 dropwise over 1 hour, strictly maintaining the internal temperature below 24 °C. Stir the reaction mixture at room temperature for an additional 2 hours.

  • Causality: The displacement of the triazole group by the Grignard reagent is highly exothermic. Dropwise addition and rigorous temperature control (<24 °C) prevent the degradation of the acetal protecting group and suppress elimination side-reactions. The large excess of Grignard (4 equivalents) ensures complete conversion and quenches any residual moisture.

Step 3: Workup and Purification
  • Procedure: Dilute the mixture with diethyl ether (500 mL). Carefully quench by adding aqueous NH 4​ Cl in portions until a precipitate forms. Decant the organic layer, dry over MgSO 4​ , filter, and concentrate in vacuo. Purify the residue by silica gel chromatography (hexane:EtOAc gradient from 100:0 to 50:50, v/v).

  • Causality: Critical Protocol Standard: The purification must be performed on amino silica (e.g., Chromatorex NH). Standard acidic silica gel will cause the highly basic morpholine derivative to streak irreversibly, resulting in massive yield losses.

Step 4: Acetal Deprotection
  • Reagents: 7 N aqueous HCl (47 mL), Water (47 mL).

  • Procedure: Cool the purified acetal intermediate (approx. 10.0 g, 41.4 mmol) to 0-5 °C. Add the aqueous HCl solution dropwise. Remove the cooling bath and stir overnight at room temperature. Basify the mixture to pH 9 using a suitable base (e.g., NaOH or Na 2​ CO 3​ ) prior to extraction.

  • Causality: The strong acidic environment efficiently hydrolyzes the ethylene acetal back to the target ketone. However, basification to pH 9 is a mandatory self-validating step; it deprotonates the morpholine nitrogen, converting it to its free base form, which is required for successful partitioning into the organic extraction solvent.

References

  • WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase Source: Google Patents URL
  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • 4.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

Exploratory

Toxicity Profile and Safety Data for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: A Technical Guide for Preclinical Development

Executive Summary 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Enamine ID: EN300-705951)[1] is a highly specialized chemical building block utilized extensively in the synthesis of advanced kinase inhibitors. Notably, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Enamine ID: EN300-705951)[1] is a highly specialized chemical building block utilized extensively in the synthesis of advanced kinase inhibitors. Notably, it serves as a critical intermediate in the development of c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative and autoimmune diseases[2][3], as well as Interleukin-2-inducible T-cell kinase (ITK) inhibitors for inflammatory disorders[4][5].

While the compound itself is an intermediate, its structural motifs—specifically the morpholine ring fused to a cyclohexanone system—are incorporated into final active pharmaceutical ingredients (APIs). As a Senior Application Scientist, it is critical to recognize that the morpholine moiety is a known structural alert in medicinal chemistry[6][7]. This whitepaper provides an in-depth analysis of the bioactivation risks, self-validating safety protocols, and quantitative toxicity profiling required when handling and advancing derivatives of this compound.

Chemical Identity & Structural Alerts

The toxicological profile of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one is fundamentally dictated by its functional groups. The cyclohexanone ring provides a versatile scaffold for spiro- or fused-ring synthesis, but the tertiary amine of the morpholine ring is the primary site of metabolic liability.

The Morpholine Structural Alert

Morpholine-containing drugs (e.g., foretinib, copanlisib) are highly susceptible to Phase I metabolic bioactivation[8][9]. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, catalyze the oxidative dealkylation or direct oxidation of the morpholine ring. This process generates transient, highly reactive electrophiles:

  • Iminium Ions : Hard electrophiles that evade traditional glutathione (GSH) detoxification.

  • Aldehydes : Reactive species formed post-ring opening.

If not properly mitigated during lead optimization, these reactive metabolites (RMs) covalently bind to hepatic proteins, initiating immune-mediated or direct idiosyncratic drug-induced liver injury (DILI)[6][7].

Bioactivation A 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one B CYP450 Oxidation (Phase I) A->B Hepatic Metabolism C Iminium Ion / Aldehyde (Reactive Electrophiles) B->C Oxidative Dealkylation D KCN / Methoxylamine Trapping C->D In Vitro Assay F Covalent Protein Binding (Hepatotoxicity) C->F In Vivo Pathology E Stable Adducts (LC-MS/MS Detection) D->E Characterization

Figure 1: CYP450-mediated bioactivation of the morpholine moiety and trapping strategy.

Mechanistic Toxicology: Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot merely be predicted; it must be empirically validated through assays that confirm causality. Because standard GSH trapping assays frequently yield false negatives for morpholine derivatives (as GSH is a "soft" nucleophile that reacts poorly with "hard" iminium electrophiles), the following specialized protocol is mandatory[8][9].

Protocol: Reactive Metabolite Trapping (Iminium & Aldehyde Detection)

Causality Rationale: Potassium cyanide (KCN) acts as a hard nucleophile, perfectly suited to trap transient iminium ions, forming stable cyano adducts. Methoxylamine is utilized concurrently to trap ring-opened aldehydes, forming stable oximes[8][10].

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing 1 mg/mL pooled Rat Liver Microsomes (RLMs) or Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agents: Add the test compound (morpholine-cyclohexanone derivative) to a final concentration of 10 µM. Fortify the mixture with either 1.0 mM KCN (for iminium trapping) or 2.5 mM methoxylamine (for aldehyde trapping)[10].

  • Metabolic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I reaction by adding 1.0 mM NADPH.

  • Reaction Quenching: After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Validation: Analyze the supernatant using a Triple Quadrupole (QqQ) mass spectrometer.

    • Validation Metric: Monitor for a mass shift of +25 Da (addition of CN minus H) indicative of an iminium-cyano adduct, or specific oxime mass shifts for aldehydes[8][10].

Quantitative Safety Data & Profiling

When scaling up 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one for the synthesis of JNK or ITK inhibitors, establishing baseline physicochemical and safety thresholds is critical. The data below synthesizes predictive and empirical safety parameters for this class of intermediates.

Table 1: Physicochemical & Predictive Toxicity Parameters
ParameterValue / ClassificationCausality / Implication
Molecular Weight ~197.28 g/mol Highly permeable; suitable for CNS targets (e.g., neurodegenerative JNK inhibitors)[3].
Structural Alerts Morpholine ringHigh risk of oxidative dealkylation to reactive electrophiles[7].
Genotoxicity (In Silico) NegativeLacks aromatic amines, nitroaromatics, or direct DNA-alkylating epoxides.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AKetones and tertiary amines cause localized lipid bilayer disruption upon contact.
Table 2: In Vitro Preclinical Safety Thresholds (Derivative APIs)
AssayTarget ThresholdRationale for Drug Development
HepG2 Cytotoxicity (IC50) > 50 µMEnsures the morpholine bioactivation does not cause acute hepatocellular necrosis.
Ames Test (Mutagenicity) Negative (all strains)Validates that the ketone/amine intermediate does not introduce DNA-reactive impurities.
hERG Inhibition (IC50) > 30 µMMitigates the risk of drug-induced Long QT syndrome during systemic administration.

Preclinical Safety Screening Workflow

To systematically de-risk the incorporation of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one into clinical candidates, drug development professionals must adhere to a rigid safety pharmacology workflow.

SafetyWorkflow A Intermediate Synthesis & Purity Profiling B In Vitro Cytotoxicity (HepG2 / PBMC) A->B C Genotoxicity (Ames Test / Micronucleus) A->C D Reactive Metabolite Trapping (KCN/Methoxylamine) B->D C->D E In Vivo Acute Toxicity (Rodent MTD) D->E F Safety Pharmacology (hERG, CNS, Resp) D->F G Clinical Candidate Progression E->G F->G

Figure 2: Step-by-step preclinical safety screening workflow for morpholine-derived candidates.

Occupational Safety & Handling (Scale-Up Directives)

For chemists handling the raw intermediate (EN300-705951) during scale-up synthesis, strict adherence to Safety Data Sheet (SDS) protocols is required to prevent occupational exposure.

  • Engineering Controls: Synthesis must be conducted in a Class II fume hood. The formation of the intermediate often involves aggressive reagents (e.g., Grignard reagents or strong acids for deprotection)[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the morpholine-cyclohexanone scaffold allows for rapid dermal absorption.

  • Environmental Toxicity: Amines and ketones of this molecular weight are typically harmful to aquatic life. Waste must be segregated into non-halogenated organic streams and incinerated.

References

  • WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use. Google Patents.
  • WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase. Google Patents.
  • 88-3693-02 Enamine 化合物 250mg EN300-705951. AS ONE Corporation. Available at:[Link]

  • LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. RSC Advances, The Royal Society of Chemistry. Available at:[Link]

  • Reactive intermediates in copanlisib metabolism identified by LC-MS/MS. PMC - NIH. Available at:[Link]

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. PubMed - NIH. Available at:[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

Sources

Foundational

Advanced Technical Guide &amp; Material Safety Data Sheet (MSDS): 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Executive Summary & Chemical Identity 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (CAS: 1046832-12-5) is a highly specialized, geminally disubstituted cyclic ketone. In modern drug development, it serves as a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (CAS: 1046832-12-5) is a highly specialized, geminally disubstituted cyclic ketone. In modern drug development, it serves as a critical structural motif for synthesizing spirocyclic scaffolds, kinase inhibitors, and GPCR ligands. The incorporation of the morpholine ring enhances the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs), while the gem-methyl group restricts conformational flexibility, often leading to higher target binding affinity.

This whitepaper synthesizes the physicochemical hazard profile (MSDS) of this compound with a field-proven, self-validating synthetic methodology, ensuring both operational safety and chemical integrity.

Physicochemical Properties & Mechanistic Toxicology

To safely handle and utilize this intermediate, researchers must understand the causality behind its physical properties and toxicological profile. The tables below summarize the quantitative data[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Structural Rationale
IUPAC Name 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-oneCore cyclohexanone ring with C4 gem-substitution.
CAS Number 1046832-12-5Unique chemical registry identifier.
Molecular Formula C11H19NO2Determines the exact mass for mass spectrometry.
Molecular Weight 197.27 g/mol Optimal low-molecular-weight building block.
Storage Temp. 2–8°C (Inert Atmosphere)Prevents slow oxidative degradation of the morpholine nitrogen.
Table 2: GHS Hazard Classification & Toxicological Causality

The hazard profile of this compound is directly dictated by the basicity of the tertiary amine within the morpholine ring[2].

Hazard CodeDescriptionMechanistic Causality
H315 Causes skin irritationThe morpholine nitrogen (pKa ~8.3) abstracts protons from physiological moisture, causing localized alkaline saponification of dermal lipids.
H319 Causes serious eye irritationRapid pH shift in ocular fluid disrupts the lipid bilayer of corneal epithelial cells, leading to severe irritation.
H335 May cause respiratory irritationVolatilization of the amine free-base interacts directly with the sensitive respiratory mucosa, triggering an inflammatory response.

Synthesis Protocol: The Bruylants Workflow

The most robust method for synthesizing gem-aminoalkyl cyclohexanes is the [3]. This sequence involves a Strecker-type condensation followed by the nucleophilic displacement of a nitrile group via an iminium intermediate[4].

Step-by-Step Methodology & Self-Validating Systems

Phase 1: Strecker-Type Aminonitrile Formation

  • Reagent Loading: Suspend 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and morpholine (1.2 eq) in a 1:1 mixture of Methanol/H2O.

    • Causality: The monoethylene acetal acts as a highly stable protecting group, ensuring that the nucleophilic attack is strictly localized to the C4 carbonyl, preventing uncontrolled bis-functionalization.

  • Cyanide Addition: Slowly add Potassium Cyanide (KCN) (1.5 eq) at 0°C.

    • Causality: Maintaining a low temperature prevents the exothermic degradation of the transient imine intermediate.

  • Validation: Monitor the reaction via FTIR spectroscopy.

    • Self-Validating Step: The reaction is definitively complete when the distinct ketone carbonyl stretch (1715 cm⁻¹) disappears and a weak nitrile stretch (~2230 cm⁻¹) emerges. Do not proceed to Phase 2 until this spectral shift is confirmed.

Phase 2: The Bruylants Reaction (Methylation)

  • Grignard Addition: Dissolve the isolated α -aminonitrile in anhydrous THF at -78°C. Dropwise add Methylmagnesium bromide (MeMgBr) (2.5 eq).

    • Causality: The Grignard reagent serves a dual mechanistic purpose. The Mg²⁺ acts as a Lewis acid, coordinating to the nitrile nitrogen to facilitate the departure of the cyanide ion, generating a highly electrophilic iminium ion. The methyl anion subsequently attacks this iminium center with high chemoselectivity[3].

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validating Step: The immediate cessation of gas evolution and the dissolution of magnesium salts into the aqueous layer visually confirms the complete neutralization of the excess Grignard reagent.

Phase 3: Acetal Deprotection

  • Hydrolysis: Treat the resulting 4-methyl-4-morpholino acetal with 2M aqueous HCl in THF at 50°C.

    • Causality: The acidic environment protonates the acetal oxygens, driving the thermodynamic equilibrium toward the formation of the target ketone.

  • Neutralization & Extraction: Adjust the pH to 9.0 with NaHCO₃ and extract with Dichloromethane (DCM).

    • Self-Validating Step: LC-MS analysis of the concentrated organic layer must show a singular dominant peak with [M+H]⁺ = 198.27 m/z, confirming the final molecular identity and purity.

Synthesis A 1,4-Cyclohexanedione monoethylene acetal B α-Aminonitrile Intermediate (Strecker Product) A->B Morpholine, KCN MeOH/H2O C Iminium Ion Intermediate (Cyanide Dissociation) B->C MeMgBr (Grignard) THF, -78°C to RT D 4-Methyl-4-morpholino acetal C->D Nucleophilic Attack (Bruylants Reaction) E 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one D->E Aqueous HCl Acetal Deprotection

Synthetic pathway of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one via the Bruylants reaction.

Safety, Handling & Spill Mitigation

Because 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one acts as an alkaline irritant, standard organic laboratory safety protocols must be augmented with specific acid-base mitigation strategies[2].

Operational Safety Protocol
  • Engineering Controls: All handling must occur within a certified Class II fume hood to mitigate H335 respiratory risks.

  • Personal Protective Equipment (PPE): Double-layered nitrile gloves are mandatory. The lipophilic cyclohexyl moiety enhances dermal penetration, meaning standard latex offers insufficient barrier protection against H315 hazards.

Self-Validating Spill Mitigation

If a spill occurs, the primary danger is the localized alkaline environment generated by the morpholine ring.

  • Detection: Deploy pH-indicating spill strips around the perimeter of the spill. The strips will immediately turn blue/purple (pH > 8.0), confirming the presence of the active amine.

  • Neutralization: Spray the affected area with a 5% aqueous Citric Acid solution.

    • Causality: Citric acid safely protonates the tertiary amine, converting the volatile, lipophilic free-base into a highly water-soluble, non-volatile citrate salt.

  • Validation: Re-test the surface with a fresh pH strip. The mitigation is only considered complete and self-validated when the strip returns a neutral yellow reading (pH ~7.0).

MSDS_Workflow Hazard Hazard: H315 & H319 (Alkaline Amine) PPE PPE: Nitrile Gloves & Fume Hood Hazard->PPE Dictates Storage Storage: Inert Gas (< 8°C) Hazard->Storage Dictates Spill Spill: 5% Citric Acid Neutralization Hazard->Spill Requires Validate Validation: pH Strip (Target pH 7.0) Spill->Validate Confirms Mitigation

Logical relationship between hazard identification, mitigation, and protocol validation.

References

  • Title: The Bruylants and related reactions Source: ARKIVOC 2021, part (i), 1-19 (Jean-Marc Robert Mattalia) URL: [Link]

Sources

Exploratory

Pharmacokinetic Optimization via the 4-Methyl-4-(morpholin-4-yl)cyclohexyl Scaffold: A Technical Guide

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) increasingly relies on sp3-rich building blocks to escape "flatland" and improve 1[1]. The ketone intermediate 4-methyl-4-(morpholin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) increasingly relies on sp3-rich building blocks to escape "flatland" and improve 1[1]. The ketone intermediate 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly valued precursor used to install the 4-methyl-4-(morpholin-4-yl)cyclohexyl moiety into advanced drug candidates, such as2[2] and3[3]. This technical whitepaper explores the pharmacokinetic (PK) advantages of this specific scaffold, detailing how the strategic placement of a quaternary carbon modulates metabolic stability, solubility, and overall drug disposition.

Physicochemical Profiling & Structural Causality

The incorporation of the morpholinocyclohexyl group is a calculated medicinal chemistry strategy designed to balance lipophilicity with aqueous solubility.

  • Morpholine Ring: With a pKa of approximately 8.3, the morpholine nitrogen acts as a weak base and is predominantly protonated at physiological pH. This ionization significantly enhances aqueous solubility compared to purely carbocyclic analogs.

  • Cyclohexane Ring: Provides the necessary lipophilic bulk to maintain membrane permeability, driving target affinity via hydrophobic interactions.

  • The Quaternary Carbon (C4-Methyl): The core PK advantage of this specific derivative lies in the geminal substitution at the C4 position. Creating a quaternary carbon restricts the conformational flexibility of the cyclohexane ring, locking the morpholine group into a thermodynamically favorable orientation. This reduces the entropic penalty upon target binding and 4[4].

Metabolic Stability & Phase I Transformations

Unsubstituted morpholine rings are highly susceptible to Phase I metabolism, primarily driven by Cytochrome P450 enzymes such as5[5]. The major metabolic liabilities include oxidative N-dealkylation and morpholine ring opening via6[6].

By utilizing the 4-methyl-4-(morpholin-4-yl)cyclohexyl scaffold, medicinal chemists introduce severe steric hindrance adjacent to the morpholine nitrogen. This quaternary carbon physically blocks the enzymatic approach required for alpha-oxidation, dramatically reducing the rate of N-dealkylation and 7[7].

MetabolicPathway Substrate 4-Methyl-4-(morpholin-4-yl) cyclohexyl Moiety CYP3A4 CYP3A4 / CYP2D6 Oxidation Substrate->CYP3A4 Phase I Metabolism StericBlock Steric Hindrance (C4-Quaternary Carbon) CYP3A4->StericBlock Encounters C4-Methyl Metabolite2 Morpholine Ring Opening (Minor Pathway) CYP3A4->Metabolite2 Hydroxylation at morpholine Metabolite1 N-Dealkylation (Significantly Suppressed) StericBlock->Metabolite1 Blocks alpha-carbon oxidation

CYP450-mediated metabolic pathways of the 4-methyl-4-(morpholin-4-yl)cyclohexyl scaffold.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the PK properties of these derivatives, standardized in vitro and in vivo assays are required. The protocols below are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/MLM)
  • Preparation: Prepare a 1 mg/mL suspension of Human or Mouse Liver Microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The physiological pH ensures the morpholine nitrogen is appropriately ionized, mimicking systemic circulation.

  • Pre-incubation: Add the test derivative (final concentration 1 μM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, Phase I oxidative metabolism cannot occur,6[6].

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile rapidly denatures microsomal proteins, halting metabolism instantly and precipitating proteins for cleaner LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Protocol 2: In Vivo Rodent PK Screening
  • Dosing: Administer the derivative to CD-1 mice via intravenous (IV) bolus (1 mg/kg in 5% DMSO/PEG400) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples (approx. 20 μL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood to isolate plasma. Perform protein precipitation using the acetonitrile method described above.

  • Quantification: Analyze via LC-MS/MS and process data using Non-Compartmental Analysis (NCA).

PKWorkflow Dosing IV/PO Dosing (Rodent Model) Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Standard in vivo pharmacokinetic screening workflow for novel drug candidates.

Quantitative Data Presentation

The addition of the C4-methyl group yields distinct, quantifiable improvements in the pharmacokinetic profile of drug candidates compared to standard morpholinocyclohexyl derivatives.

Pharmacokinetic ParameterStandard Morpholinocyclohexyl Derivative4-Methyl-4-(morpholin-4-yl)cyclohexyl DerivativeCausality / Rationale
Intrinsic Clearance ( Clint​ ) High (>50 μL/min/mg)Low (<15 μL/min/mg)Quaternary carbon sterically shields the morpholine nitrogen from CYP3A4 alpha-oxidation.
Half-life ( T1/2​ ) Short (~1.5 hours)Extended (~4.2 hours)Reduced Phase I metabolic liability prolongs systemic circulation.
Volume of Distribution (Vd) Moderate (1.2 L/kg)High (2.8 L/kg)Increased lipophilicity (LogD) from the methyl group drives deeper tissue distribution.
Oral Bioavailability ( F% ) Poor (<20%)Good (>55%)Protection against first-pass hepatic metabolism ensures higher systemic exposure.

References

  • [3] Discovery, Structure–Activity Relationship, and Functional Characterization of a Chromenopyrrole Series as Orthosteric Antagonists of GPR84 | Journal of Medicinal Chemistry - ACS Publications. acs.org.3

  • [2] Design, Synthesis, and Evaluation of a Novel Dual Fms-Like Tyrosine Kinase 3/Stem Cell Factor Receptor (FLT3/c-KIT) Inhibitor for the Treatment of Acute Myelogenous Leukemia | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • [1] Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC. nih.gov. 1

  • [4] Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon | Journal of Medicinal Chemistry - ACS Publications. acs.org. 4

  • [7] Rapid and Modular Access to Quaternary Carbons from Tertiary Alcohols via Bimolecular Homolytic Substitution | Journal of the American Chemical Society. acs.org.7

  • [5] Biotransformation of cobicistat: metabolic pathways and enzymes - PMC. nih.gov. 5

  • [6] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. benchchem.com. 6

  • [8] Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid ch - Semantic Scholar. semanticscholar.org.8

Sources

Foundational

Synthesis and Mechanistic Evaluation of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: A Technical Guide

Executive Summary The compound 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly specialized bifunctional building block frequently utilized in the drug development sector. It features a reactive ketone moiety—idea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly specialized bifunctional building block frequently utilized in the drug development sector. It features a reactive ketone moiety—ideal for downstream functionalization via reductive amination, Wittig olefination, or cross-coupling—and a sterically encumbered geminal methyl-morpholine center. This specific structural motif is highly valued in the synthesis of kinase inhibitors, including c-Jun N-terminal kinase (JNK) and Interleukin-2-inducible T-cell kinase (ITK) inhibitors, where the morpholine ring enhances aqueous solubility and modulates pharmacokinetic profiles.

This whitepaper provides an in-depth, self-validating technical guide to the three-step synthesis of this compound, emphasizing the causality behind specific reagent selections, mechanistic pathways, and robust in-process controls (IPCs).

Retrosynthetic Strategy and Causality

Directly alkylating a morpholino-enamine to install a geminal methyl group on a cyclohexane ring is synthetically unviable due to poor regioselectivity, competitive side reactions, and over-alkylation. To achieve absolute regiocontrol, the synthetic strategy relies on the Strecker-Bruylants sequence .

  • Symmetry Breaking via Monoprotection: The starting material, 1,4-cyclohexanedione, is highly symmetrical. To prevent bis-functionalization, it is utilized as its monoethylene acetal derivative. This directs all subsequent chemistry exclusively to the unprotected C4 carbonyl.

  • The Strecker-Type Aminonitrile Formation: Reacting the ketone with morpholine and cyanide generates a stable α -aminonitrile. This intermediate acts as a masked iminium ion, safely storing the reactive electrophile until the next step.

  • The Bruylants Reaction: The core transformation relies on the Grignard-mediated decyanation of the α -aminonitrile. The expulsion of the cyanide leaving group is assisted by the lone pair of the morpholine nitrogen, generating a transient, highly electrophilic iminium ion that is immediately trapped by the methyl carbanion [[1]]().

  • Late-Stage Deprotection: The acetal protecting group is maintained throughout the Grignard addition to prevent competitive nucleophilic attack on the carbonyl carbon. It is only removed via acidic hydrolysis in the final step.

Route A 1,4-Cyclohexanedione monoethylene acetal B Step 1: Strecker Reaction Morpholine, KCN, HCl, MeOH A->B C 8-Morpholino-1,4-dioxaspiro [4.5]decane-8-carbonitrile B->C D Step 2: Bruylants Reaction MeMgBr, THF, Reflux C->D E 8-Methyl-8-morpholino-1,4- dioxaspiro[4.5]decane D->E F Step 3: Acetal Deprotection 7N HCl, H2O, RT E->F G 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one F->G

Figure 1: Three-step synthetic workflow for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Mechanistic Deep-Dive: The Bruylants Reaction

The Bruylants reaction is a cornerstone of modern organometallic chemistry for the synthesis of sterically hindered tertiary amines. While direct addition of a Grignard reagent to a ketone is standard, substituting a cyano group on an α -aminonitrile requires specific electronic conditions.

When Methylmagnesium bromide (MeMgBr) is introduced, it acts initially as a Lewis acid, coordinating with the nitrile group. The lone pair on the adjacent morpholine nitrogen provides crucial anchimeric assistance (push-pull mechanism), facilitating the expulsion of the cyanide ion. This generates a resonance-stabilized iminium ion. Because this iminium ion is generated in situ in the presence of a strong nucleophile (the methyl carbanion), it undergoes rapid and irreversible alkylation [[2]]().

Mechanism N1 α-Aminonitrile (Stable Precursor) N3 Iminium Ion (Electrophilic Intermediate) N1->N3 - CN⁻ (Grignard Promoted) N5 α-Alkylated Amine (Product) N3->N5 + MeMgBr (Nucleophilic Attack)

Figure 2: Mechanistic pathway of the Bruylants decyanation and alkylation reaction.

Self-Validating Experimental Protocols

Step 1: Synthesis of 8-Morpholino-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Causality & Safety: The use of Potassium Cyanide (KCN) in the presence of 4N HCl generates Hydrogen Cyanide (HCN) gas in situ. This is strictly required to trap the transient iminium ion formed by the condensation of morpholine and the ketone. This reaction must be performed in a highly ventilated fume hood equipped with cyanide gas detectors.

Protocol:

  • Preparation: Cool a mixture of 4N aqueous HCl (50 mL) and Methanol (30 mL) to 0 °C using an ice bath.

  • Addition: Sequentially add Morpholine (80.2 g, 0.92 mol, ~4.8 eq), 1,4-cyclohexanedione monoethylene acetal (30.0 g, 0.192 mol, 1.0 eq), and Potassium Cyanide (30.0 g, 0.46 mol, 2.4 eq) 3.

  • Reaction: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature for 72–74 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The target mass for the product is [M+H]+ = 253.1. The reaction is complete when the starting ketone is consumed.

  • Workup: Quench the reaction safely with saturated aqueous NaHCO3​ to neutralize the acid. Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α -aminonitrile as a solid.

Step 2: Synthesis of 8-Methyl-8-morpholino-1,4-dioxaspiro[4.5]decane

Causality: An excess of Methylmagnesium bromide (MeMgBr) is required because the first equivalent often coordinates non-productively with the basic morpholine nitrogen or the acetal oxygens. Elevated temperatures (reflux) provide the activation energy necessary to break the strong C-CN bond.

Protocol:

  • Preparation: Dissolve the α -aminonitrile from Step 1 (10.0 g, ~39.6 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (60 mL) under an inert Argon atmosphere. Cool the solution to 0 °C.

  • Addition: Slowly add MeMgBr (3.0 M in diethyl ether or THF, 33 mL, ~100 mmol, 2.5 eq) dropwise over 30 minutes to control the exothermic coordination.

  • Reaction: Gradually warm the reaction to room temperature, then heat to reflux (approx. 65 °C) for 4 hours.

  • IPC: Monitor via GC-MS or LC-MS. The decyanation and methylation will reflect a mass shift from 252.1 to 241.2 (Product [M+H]+ = 242.2).

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl to destroy unreacted Grignard reagent. Extract with Ethyl Acetate (EtOAc) (3 x 75 mL). Dry the organic phase over MgSO4​ and concentrate to afford the acetal-protected intermediate.

Step 3: Synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Causality: The robust ethylene acetal requires strong aqueous acid to shift the equilibrium toward the ketone. 7N HCl provides both the proton source to activate the acetal and the water necessary for hydrolysis.

Protocol:

  • Preparation: Suspend the crude intermediate from Step 2 (10.00 g, 41.4 mmol) in water (47 mL) and cool to 0–5 °C.

  • Addition: Slowly add 7N aqueous HCl (47 mL, 331.5 mmol, ~8.0 eq) 4.

  • Reaction: Remove the cooling bath and stir the mixture at room temperature overnight (approx. 16 hours).

  • IPC: Analyze via TLC (DCM/MeOH 9:1, visualized with Ninhydrin or KMnO4​ ). The highly polar acetal spot should disappear, replaced by a less polar ketone spot.

  • Workup: Cool the reaction mixture and carefully basify to pH 9 by the dropwise addition of 50% aqueous NaOH (Caution: Highly exothermic). Extract the basic aqueous layer with EtOAc (3 x 100 mL). Wash with brine, dry over Na2​SO4​ , and evaporate the solvent. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target ketone.

Quantitative Data & Process Parameters Summary

ParameterStep 1: Strecker ReactionStep 2: Bruylants ReactionStep 3: Acetal Deprotection
Key Reactant 1,4-Cyclohexanedione monoethylene acetal α -Aminonitrile intermediateAcetal-protected amine
Reagents Morpholine (4.8 eq), KCN (2.4 eq)MeMgBr (2.5 eq)7N HCl (8.0 eq)
Solvent System 4N HCl (aq) / MethanolAnhydrous THFWater
Time & Temp 72 hours @ RT4 hours @ Reflux (65 °C)16 hours @ RT
Target Mass [M+H]+ 253.1 m/z242.2 m/z198.1 m/z
Primary IPC Method LC-MS (Disappearance of SM)GC-MS / LC-MSTLC / LC-MS

References

  • 1,4-Diaxospiro[4,5]decan-8-ol (DJ21)
  • The Bruylants and related reactions Source: ResearchGate / Arkivoc URL
  • WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights into 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (CAS: 1046832-12-5) Introduction and Strategic Rationale 4-Methyl-4-(morpholin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (CAS: 1046832-12-5)

Introduction and Strategic Rationale

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a sterically congested, bifunctional pharmaceutical building block. It is prominently featured in the synthesis of advanced active pharmaceutical ingredients (APIs), including c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative and autoimmune diseases[1], as well as Interleukin-2-inducible T-cell kinase (ITK) inhibitors used in asthma and oncology models[2].

Causality in Retrosynthetic Design: Synthesizing a quaternary carbon center that simultaneously hosts an alkyl group and an amine is synthetically challenging due to severe steric hindrance and the potential for competing elimination reactions. Direct alkylation of a morpholine-enamine is highly prone to side reactions. Therefore, the most reliable, self-validating approach utilizes a Bruylants reaction —the Grignard displacement of an α-aminonitrile[3].

To execute this, the target's ketone moiety must be masked to prevent nucleophilic attack by the Grignard reagent. We utilize 1,4-dioxaspiro[4.5]decan-8-one as the starting material, which provides a robust ketal protecting group that survives the strongly basic Bruylants conditions but is easily cleaved under aqueous acidic conditions[1].

Reaction Workflow & Mechanistic Pathway

G N1 1,4-dioxaspiro[4.5]decan-8-one (Starting Material) N2 Strecker Reaction Morpholine, TMSCN N1->N2 N3 α-Aminonitrile Intermediate N2->N3 Step 1 N4 Bruylants Reaction MeMgBr, THF N3->N4 N5 Ketal-Protected Methyl-Morpholine N4->N5 Step 2 N6 Acidic Deprotection 7N HCl, H2O N5->N6 N7 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one N6->N7 Step 3

Fig 1: Three-step synthetic workflow from 1,4-dioxaspiro[4.5]decan-8-one to the target ketone.

Step-by-Step Experimental Methodologies

Step 1: Strecker-Type Synthesis of the α-Aminonitrile

Objective: Install the morpholine ring and a cyano leaving group to activate the C4 position. Mechanism: Morpholine condenses with the ketone to form an iminium ion, which is subsequently trapped by the cyanide nucleophile[3].

  • Initialization: Charge a flame-dried, argon-purged round-bottom flask with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Amine Addition: Add morpholine (1.2 equiv) and glacial acetic acid (1.2 equiv). Stir at room temperature for 30 minutes to ensure complete iminium formation.

  • Cyanation: Cool the reaction mixture to 0 °C. Dropwise, add trimethylsilyl cyanide (TMSCN) (1.5 equiv). Safety: TMSCN is highly toxic; perform strictly in a fume hood with proper PPE.

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 8-morpholino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Bruylants Reaction (Methylation)

Objective: Displace the cyano group with a methyl group to form the quaternary center. Mechanism: The Grignard reagent promotes the dissociation of the cyano group, reforming the iminium ion in situ. The methyl anion then attacks the sterically hindered iminium carbon[3].

  • Initialization: Dissolve the α-aminonitrile from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.

  • Grignard Addition: Cool the solution to 0 °C. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C (reflux) for 4–6 hours. The excess Grignard reagent drives the equilibrium toward the dissociation of the strong C-CN bond.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the organics with brine, dry over MgSO4​ , and concentrate to afford 4-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine.

Step 3: Ketal Deprotection

Objective: Unmask the ketone to yield the final building block. Mechanism: Acid-catalyzed hydrolysis of the 1,3-dioxolane ring.

  • Initialization: To a cooled (0–5 °C) mixture of the ketal intermediate (10.00 g, ~41.4 mmol) and water (47 mL), slowly add 7 N aqueous HCl (47 mL, 331.5 mmol)[1].

  • Hydrolysis: Remove the cooling bath. Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours)[1].

  • Neutralization: Cool the mixture back to 0 °C. Basify the solution to pH 9 by the careful, dropwise addition of 50% aqueous NaOH[1]. Note: The basic pH ensures the morpholine nitrogen is deprotonated, allowing extraction into the organic phase.

  • Isolation: Extract the aqueous mixture with DCM (3x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one as a solid/oil which can be further purified by flash chromatography or crystallization if required.

Quantitative Data & Reaction Parameters

Synthesis StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
Step 1 Ketone α-AminonitrileMorpholine, TMSCN, AcOH, DCM0 to 251285 - 92%
Step 2 α-Aminonitrile Methyl KetalMeMgBr (3M), dry THF0 to 60665 - 75%
Step 3 Methyl Ketal Target Ketone7N HCl, H2​O , then 50% NaOH0 to 251690 - 95%

Table 1: Summary of reaction parameters and expected yields for the 3-step synthesis protocol. Yields are representative of optimized bench-scale (10-50g) operations.

Sources

Application

Application Note: Synthesis and Utility of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in Kinase Inhibitor Discovery

Executive Summary 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Chemical Formula: C₁₁H₁₉NO₂) is a highly specialized, sterically hindered chemical building block utilized extensively in modern medicinal chemistry. It serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Chemical Formula: C₁₁H₁₉NO₂) is a highly specialized, sterically hindered chemical building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced kinase inhibitors, most notably pyrazole carboxamides targeting Interleukin-2 Inducible T-cell Kinase (ITK) [1] and 7-azaindole derivatives targeting c-Jun N-terminal kinase (JNK) [2].

This application note details the mechanistic rationale, step-by-step synthetic protocol, and analytical validation for generating this intermediate using a highly efficient, cyanide-free variant of the Bruylants reaction.

Strategic Application in Drug Discovery

The incorporation of a morpholine ring attached to a quaternary carbon on a cyclohexanone scaffold provides unique conformational rigidity and favorable physicochemical properties (e.g., enhanced aqueous solubility and metabolic stability).

In drug development, this intermediate is grafted onto heterocyclic cores to create potent inhibitors for:

  • Asthma and Allergic Diseases: By inhibiting ITK, downstream PLC- γ activation is blocked, thereby halting Th2 cytokine production and reducing airway hyperreactivity [1].

  • Autoimmune and Neurodegenerative Disorders: JNK inhibition prevents pro-inflammatory cytokine release and neuronal apoptosis in models of multiple sclerosis and rheumatoid arthritis [2].

Kinase_Pathway TCR T-Cell Receptor (TCR) Activation ITK IL-2 Inducible T-cell Kinase (ITK) TCR->ITK Antigen Engagement PLCg PLC-gamma Phosphorylation ITK->PLCg Kinase Activity Th2 Th2 Cytokine Production (Asthma / Allergic Inflammation) PLCg->Th2 Downstream Signaling Drug Pyrazole Carboxamide (Derived from Intermediate) Drug->ITK Competitive Inhibition

Caption: ITK signaling pathway and its inhibition by pyrazole carboxamides derived from the intermediate.

Mechanistic Insights: The Triazole-Variant Bruylants Reaction

The synthesis of α -tertiary amines is notoriously difficult due to steric hindrance. The classical Bruylants reaction achieves this by treating an α -amino nitrile (generated via a Strecker-type reaction) with a Grignard reagent [3]. However, the use of cyanides poses severe safety and scalability risks due to the potential release of lethal hydrogen cyanide gas.

To bypass this, modern protocols utilize 1H-1,2,3-triazole as a surrogate for cyanide [4].

  • Condensation: The ketone, morpholine, and triazole condense to form an α -amino triazole intermediate.

  • Iminium Formation: Upon exposure to a Grignard reagent, the triazole acts as an excellent leaving group, generating a highly reactive iminium ion in situ.

  • Nucleophilic Attack: The methyl Grignard reagent attacks the iminium carbon, successfully forging the sterically congested quaternary center.

Synthesis_Workflow A 1,4-Cyclohexanedione monoethylene acetal + Morpholine + 1H-1,2,3-Triazole B alpha-Amino Triazole Intermediate A->B Toluene, Reflux Dean-Stark (-H2O) C Iminium Ion Intermediate B->C MeMgCl (-Triazole) D Acetal-Protected alpha-Tertiary Amine C->D Nucleophilic Attack E 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one D->E aq. HCl (Deprotection)

Caption: Synthetic workflow of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one via a triazole-Bruylants reaction.

Experimental Protocol

This methodology is adapted from validated patent literature for scalable synthesis [2]. The protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to subsequent steps.

Step 1: Synthesis of the α -Amino Triazole Intermediate

Objective: Form the triazole adduct while driving the equilibrium via water removal.

  • Charge a round-bottom flask equipped with a Dean-Stark apparatus with 1,4-cyclohexanedione monoethylene acetal (50.0 mmol, 1.0 eq), morpholine (55.0 mmol, 1.1 eq), and 1H-1,2,3-triazole (60.0 mmol, 1.2 eq) in anhydrous toluene (50 mL).

  • Reflux the mixture for 6 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamically unfavorable condensation to completion.

  • Allow the resulting white suspension to cool to room temperature (RT). Do not filter; the suspension contains the active intermediate and is used directly in Step 2.

Step 2: Grignard Addition (Bruylants Displacement)

Objective: Displace the triazole group with a methyl group to form the quaternary center.

  • In a separate, flame-dried flask under inert atmosphere (N₂), cool a 3.0 M solution of Methylmagnesium chloride (MeMgCl) in THF (200 mmol, 4.0 eq) using an ice/salt/water bath.

  • Add the white suspension from Step 1 dropwise over 1 hour to the cooled Grignard solution.

    • Causality: The displacement reaction is highly exothermic. Maintaining the internal temperature strictly below 24 °C prevents unwanted ring-opening of the acetal and minimizes Grignard reagent degradation.

  • Stir the reaction mixture at RT for an additional 2 hours.

  • Workup: Dilute with Diethyl Ether (Et₂O, 500 mL). Slowly add aqueous NH₄Cl in portions until a precipitate forms (quenching excess Grignard). Decant the organic layer, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Silica Gel Chromatography (SGC) on amino-functionalized silica using a Hexane:EtOAc gradient (100:0 to 50:50) to yield 4-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine as a yellowish-white solid.

Step 3: Acetal Deprotection

Objective: Reveal the reactive cyclohexanone moiety.

  • Cool a mixture of the purified intermediate (41.4 mmol) and water (47 mL) to 0–5 °C.

  • Slowly add 7 N aqueous HCl (331.5 mmol, ~8.0 eq). Remove the cooling bath and stir at RT overnight.

    • Causality: Strong acidic conditions are required to fully hydrolyze the robust ethylene acetal protecting group.

  • Workup: Basify the reaction mixture to pH 9 by the dropwise addition of 50% aqueous NaOH.

    • Causality: Basification ensures the morpholine nitrogen is fully deprotonated (converted to its free base form), allowing it to partition efficiently into the organic phase during extraction.

  • Extract with EtOAc, dry over MgSO₄, and concentrate to yield the final product, 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one .

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, intermediate and final products must be validated against the following expected yields and Nuclear Magnetic Resonance (NMR) benchmarks [2].

Table 1: Reaction Conditions and Yield Summary
Reaction StepKey ReagentsTemp / TimeTarget Intermediate/ProductExpected Yield
1. Condensation Ketone, Morpholine, TriazoleReflux / 6 h α -Amino Triazole AdductQuantitative (in situ)
2. Substitution 3.0 M MeMgCl in THF<24 °C / 2 h4-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine~91%
3. Deprotection 7 N aq. HCl, then 50% NaOHRT / 12 h4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one>85%
Table 2: ¹H NMR Analytical Validation (400 MHz, CDCl₃)
CompoundChemical Shifts ( δ , ppm)Assignment / Multiplicity
Acetal Intermediate 0.89 (s, 3H)Quaternary Methyl group
1.41–1.48 (m, 4H), 1.80–1.94 (m, 4H)Cyclohexane ring protons
2.50 (t, J = 4.2 Hz, 4H)Morpholine N-CH₂
3.70 (t, J = 4.6 Hz, 4H)Morpholine O-CH₂
3.95 (app. t, J = 1.7 Hz, 4H)Ethylene acetal (-O-CH₂-CH₂-O-)
Final Ketone 0.81 (s, 3H)Quaternary Methyl group
2.32–2.45 (m, 4H)Cyclohexanone α -protons (shifted downfield due to carbonyl)
3.72 (t, J = 4.6 Hz, 4H)Morpholine O-CH₂

(Note: The disappearance of the acetal signal at 3.95 ppm in the final product is the primary self-validating marker of successful deprotection).

References

  • Vertex Pharmaceuticals Inc. (2014). Pyrazole carboxamide compounds, compositions and methods of use. World Intellectual Property Organization. Patent No. WO2014023258A1.
  • Merck Serono SA. (2008). 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase. World Intellectual Property Organization. Patent No. WO2008095944A1.
  • Mattalia, J.-M. R. (2021). The Bruylants and related reactions. Arkivoc, 2021(1), 1–19. Available at:[Link]

  • Prashad, M., et al. (2013). A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. Organic Process Research & Development, 17(11), 1441–1446. Available at:[Link]

Method

Application Note: Reagents and Catalysts for the Scalable Synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic strategy, mechanistic causality, and scalable experimental protocols. Introduction & Strategic Overview The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic strategy, mechanistic causality, and scalable experimental protocols.

Introduction & Strategic Overview

The compound 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a critical building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors such as c-Jun N-terminal kinase (JNK) and Interleukin-2-inducible T-cell kinase (ITK) inhibitors[1],[2].

Structurally, the molecule features a cyclohexanone ring with a sterically congested C4 position bearing both a methyl group and a morpholine moiety. The classical approach to synthesizing such α -tertiary amines relies on the Strecker-Bruylants sequence . This traditional route involves reacting a ketone with an amine and a cyanide source to form an α -aminonitrile, followed by displacement of the cyano group using a Grignard reagent[3].

However, the use of highly toxic cyanide reagents (e.g., KCN, NaCN, or diethylaluminum cyanide) presents severe safety and scalability bottlenecks in pharmaceutical manufacturing, primarily due to the risk of lethal hydrogen cyanide (HCN) gas generation[4]. To circumvent these hazards, modern process chemistry employs a Triazole-Modified Bruylants Reaction . By substituting cyanide with 1H-1,2,3-triazole, the process achieves comparable or superior yields while maintaining a drastically improved safety profile[4],[5].

Mechanistic Insights: The Triazole-Bruylants Pathway

The synthesis is a three-stage self-validating system:

  • Condensation & Protection: The starting material, 1,4-cyclohexanedione monoethylene acetal, is used to ensure regioselectivity. The acetal protects the C1 carbonyl, forcing the morpholine and 1H-1,2,3-triazole to react exclusively at the C4 carbonyl[6].

  • Iminium Ion Generation: Upon the addition of a Grignard reagent (Methylmagnesium chloride), the magnesium acts as a Lewis acid. It coordinates with the triazole moiety, facilitating its departure as a triazolate leaving group. This generates a highly electrophilic iminium ion intermediate[5].

  • Nucleophilic Attack: The methyl carbanion from the Grignard reagent rapidly attacks the iminium ion, forming the α -methylated tertiary amine[7].

Mechanism A 1. Aminotriazole Adduct B 2. Magnesium Coordination (Lewis Acid Activation) A->B + MeMgCl C 3. Triazole Elimination (- Triazolate Leaving Group) B->C D 4. Iminium Ion Intermediate (Highly Electrophilic) C->D E 5. Nucleophilic Attack (Methyl Carbanion) D->E +[CH3]- F 6. Protected Tertiary Amine E->F

Mechanistic logical relationship of the Triazole-Modified Bruylants reaction.

Comparative Data: Cyanide vs. Triazole Promoters

The transition from cyanide to 1H-1,2,3-triazole is not merely a safety precaution; it fundamentally alters the process parameters. The table below summarizes the quantitative and qualitative differences between the two methodologies[4],[5].

ParameterClassical Strecker-BruylantsTriazole-Modified Bruylants
Promoter/Reagent KCN, NaCN, or Et2​AlCN 1H-1,2,3-Triazole
Intermediate Formed α -Aminonitrile α -Aminotriazole
Toxicity Profile Extremely High (Risk of HCN gas)Low to Moderate
Leaving Group Cyanide ion ( CN− )Triazolate anion
Stereoselectivity None (Planar iminium intermediate)None (Planar iminium intermediate)
Process Scalability Limited by strict safety/environmental controlsHighly scalable (Kilogram scale proven)

Experimental Workflow & Protocols

The following protocol details the step-by-step synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, emphasizing the causality behind specific experimental conditions[1],[6].

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal + Morpholine + 1H-1,2,3-Triazole Int1 Aminotriazole Intermediate (8-morpholino-8-(1H-1,2,3-triazol-1-yl) -1,4-dioxaspiro[4.5]decane) SM->Int1 Toluene, Reflux Dean-Stark (-H2O) Int2 Acetal-Protected Product (8-methyl-8-morpholino -1,4-dioxaspirodecane) Int1->Int2 MeMgCl (3.0 M in THF) 0 °C to RT Product Target Molecule 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Int2->Product 1. 7N HCl (aq), RT 2. Basify to pH 9

Experimental workflow for synthesizing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Step 1: Synthesis of the Aminotriazole Intermediate

Objective: Form the stable, isolable 8-morpholino-8-(1H-1,2,3-triazol-1-yl)-1,4-dioxaspiro[8]decane intermediate.

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal (50.0 mmol), Morpholine (55.0 mmol, 1.1 eq), 1H-1,2,3-triazole (60.0 mmol, 1.2 eq), Toluene (50 mL).

  • Procedure:

    • Combine all reagents in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Reflux the mixture for 6 hours.

    • Causality Check: The Dean-Stark trap is critical. By continuously removing the water byproduct, the reaction equilibrium is driven entirely toward the formation of the aminotriazole adduct[6]. Failure to remove water will result in the hydrolysis of the intermediate back to the starting materials.

    • Allow the resulting white suspension to cool to room temperature.

Step 2: Grignard Addition (Bruylants Displacement)

Objective: Displace the triazole group with a methyl group via an iminium ion intermediate.

  • Reagents: Methylmagnesium chloride (MeMgCl, 3.0 M solution in THF, ~66.7 mmol).

  • Procedure:

    • Cool the MeMgCl solution in an ice/salt/water bath to 0–5 °C.

    • Add the room-temperature toluene suspension from Step 1 dropwise to the cooled Grignard solution over 1 hour[6].

    • Causality Check: The dropwise addition into a cooled Grignard solution is mandatory. The formation of the iminium ion and subsequent nucleophilic attack is highly exothermic. Reverse addition (adding Grignard to the intermediate) can lead to localized heating, promoting side reactions such as deprotonation or polymerization[5].

    • Stir the mixture and allow it to gradually warm to room temperature. Quench carefully with saturated aqueous ammonium chloride to destroy excess Grignard reagent. Extract the organic layer to isolate 8-methyl-8-morpholino-1,4-dioxaspiro[8]decane.

Step 3: Acetal Deprotection

Objective: Remove the ethylene acetal protecting group to reveal the final ketone.

  • Reagents: 7 N Aqueous HCl, 50% Aqueous NaOH.

  • Procedure:

    • To a cooled (0–5 °C) mixture of the intermediate (approx. 41.4 mmol) in water (47 mL), slowly add 7 N aqueous HCl (47 mL, ~331.5 mmol)[1].

    • Remove the cooling bath and stir the reaction mixture at room temperature overnight.

    • Causality Check: The highly acidic environment effectively hydrolyzes the acetal. However, this also protonates the morpholine nitrogen, rendering the product highly water-soluble as a hydrochloride salt.

    • Basify the reaction mixture to pH 9 by the dropwise addition of 50% NaOH[1].

    • Extract the free-base product into an organic solvent (e.g., dichloromethane), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one .

Conclusion

The synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one highlights the evolution of process chemistry toward safer, scalable methodologies. By replacing hazardous cyanides with 1H-1,2,3-triazole in a modified Bruylants reaction, chemists can reliably generate sterically hindered α -tertiary amines. The strategic use of acetal protection ensures strict regiocontrol, resulting in a highly pure intermediate ready for downstream API coupling.

Sources

Application

Application Notes and Protocols: Catalytic Reduction of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Authored by: A Senior Application Scientist Introduction: The Stereochemical Challenge in Synthesizing Substituted Cyclohexanols The reduction of substituted cyclohexanones is a fundamental transformation in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Stereochemical Challenge in Synthesizing Substituted Cyclohexanols

The reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, pivotal in the creation of key intermediates for pharmaceuticals and natural products. The target molecule, 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, presents a unique stereochemical challenge. The presence of two distinct, non-hydrogen substituents at the C4 position creates a sterically hindered environment and renders the resulting alcohol products, cis- and trans-4-Methyl-4-(morpholin-4-yl)cyclohexan-1-ol, diastereomers.

The stereochemical outcome of the reduction is dictated by the trajectory of the hydride's approach to the carbonyl carbon. This can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of an equatorial or axial hydroxyl group, respectively. The preferred pathway is influenced by a delicate balance of steric and electronic factors, including torsional strain and steric hindrance, which can be manipulated by the choice of catalyst and reaction conditions.[1]

This guide provides a comprehensive overview of various catalytic reduction methodologies applicable to this substrate. It moves beyond simple procedural lists to explain the underlying principles governing stereoselectivity, offering researchers the tools to not only replicate these methods but also to rationally select and optimize them for achieving the desired diastereomeric outcome. We will explore classical catalytic hydrogenation, the operationally simpler transfer hydrogenation, and highly selective chelation-controlled hydride reductions.

Section 1: Mechanistic Principles of Stereocontrol

The reduction of a cyclohexanone derivative can be visualized through the lens of its chair conformations. The incoming hydride (or hydrogen on a catalyst surface) can attack the carbonyl from two directions:

  • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This leads to the formation of an equatorial alcohol , which is often the thermodynamically more stable product.

  • Equatorial Attack: The nucleophile approaches from the side, along the "equator" of the ring. This pathway leads to the formation of an axial alcohol , which is typically the kinetically favored product for unhindered ketones but can be disfavored in the presence of significant steric hindrance.[1][2]

For 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, the bulky morpholino and methyl groups at C4 will significantly influence the approach of the reducing agent. The choice of a small reducing agent (e.g., NaBH₄) versus a bulky one (e.g., L-Selectride®) or a heterogeneous catalyst surface will dramatically alter the diastereomeric ratio (d.r.) of the product.

cluster_0 Stereochemical Pathways Start 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Axial_Attack Axial Hydride Attack Start->Axial_Attack Path A Equatorial_Attack Equatorial Hydride Attack Start->Equatorial_Attack Path B Product_Eq trans-Isomer (Equatorial -OH) (Thermodynamic Product) Axial_Attack->Product_Eq Product_Ax cis-Isomer (Axial -OH) (Kinetic Product) Equatorial_Attack->Product_Ax

Caption: Axial vs. Equatorial attack pathways.

Section 2: Catalytic Hydrogenation Protocols

Catalytic hydrogenation involves the use of gaseous hydrogen and a heterogeneous metal catalyst. These methods are highly effective but require specialized equipment for handling hydrogen gas under pressure.

Protocol 2.1: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and widely used hydrogenation catalyst. It is generally less reactive than platinum-based catalysts and can sometimes offer different selectivity.

Rationale: Pd/C is effective for the reduction of ketones. The reaction proceeds on the surface of the catalyst, and the stereochemical outcome will depend on how the substrate adsorbs onto the palladium surface. Steric hindrance from the C4 substituents will be a key factor.

Materials:

  • 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (1.0 eq)

  • 10% Palladium on Carbon (10 mol %)

  • Methanol (or Ethanol, THF), sufficient to make a 0.1 M solution

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

  • Celite™

Procedure:

  • To a high-pressure reaction vessel, add 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 10% Pd/C catalyst.

  • Add the solvent (e.g., Methanol) to the vessel.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS by periodically (and carefully) depressurizing, taking a sample, and re-pressurizing.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Section 3: Catalytic Transfer Hydrogenation

Transfer hydrogenation is an operationally simpler and safer alternative to high-pressure hydrogenation, as it avoids the use of gaseous hydrogen. Instead, a hydrogen donor molecule is used in the presence of a catalyst.

Protocol 3.1: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a classic example of transfer hydrogenation, typically using a sacrificial alcohol like isopropanol as the hydrogen source and an aluminum alkoxide catalyst.[3][4] Modern variations use more robust catalysts, such as those based on zirconium.[3] This reaction is reversible and generally leads to the thermodynamically more stable alcohol.[2]

Rationale: The MPV reduction is highly chemoselective for aldehydes and ketones. The reaction proceeds through a six-membered ring transition state involving the catalyst, the ketone, and the alcohol. For substituted cyclohexanones, it often yields the thermodynamically favored product, which corresponds to the more stable equatorial alcohol.[2]

Materials:

  • 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (1.0 eq)

  • Aluminum isopropoxide [Al(Oi-Pr)₃] (2.0 eq)

  • Anhydrous Isopropanol (solvent and hydrogen source)

  • Anhydrous Toluene (optional co-solvent)

Procedure:

  • Set up a round-bottom flask with a condenser and a drying tube.

  • Add 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one and a large excess of anhydrous isopropanol.

  • Add the aluminum isopropoxide to the solution.

  • Heat the mixture to a gentle reflux. The acetone co-product can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC-MS. The reaction can take several hours to days.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by slowly adding 1 M HCl until the aluminum salts dissolve.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as required.

cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, Catalyst, Solvent) Run 2. Run Reaction (Heat/Pressure as needed) Setup->Run Monitor 3. Monitor Progress (TLC, GC-MS) Run->Monitor Monitor->Run Incomplete Workup 4. Reaction Work-up (Quench, Extract) Monitor->Workup Complete Purify 5. Purification (Chromatography) Workup->Purify Analyze 6. Analysis (NMR, IR, MS) Purify->Analyze

Caption: A typical experimental workflow.

Section 4: Chelation-Controlled Stereoselective Reduction

For achieving high levels of diastereoselectivity, hydride-based methods employing a Lewis acid catalyst can be exceptionally powerful.

Protocol 4.1: The Luche Reduction

The Luche reduction uses sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃).[5] This method is known for its high chemoselectivity in reducing ketones in the presence of aldehydes and for its ability to influence stereoselectivity.

Rationale: The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity. This coordination, combined with the use of a protic solvent like methanol, is thought to favor the axial attack of the hydride, leading preferentially to the equatorial alcohol.[6][7] This method provides a powerful tool for steering the reduction towards the thermodynamically favored diastereomer.

Materials:

  • 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol

  • Dichloromethane (for workup)

Procedure:

  • In a round-bottom flask, dissolve the 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one and CeCl₃·7H₂O in methanol.

  • Stir the solution at room temperature for 15-20 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sodium borohydride portion-wise over 5-10 minutes. Vigorous gas evolution will be observed.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30 minutes.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify as necessary.

Section 5: Data Summary and Comparison

The choice of reduction method will have a significant impact on the stereochemical outcome. The following table summarizes the expected trends. The actual diastereomeric ratio must be determined experimentally.

Method Catalyst / Reagent Hydrogen Source Typical Conditions Expected Major Isomer Key Features
Catalytic Hydrogenation 10% Pd/CH₂ gas (50 psi)RT, MethanolProduct of sterically least-hindered approachHigh efficiency, requires pressure equipment.
MPV Reduction Al(Oi-Pr)₃IsopropanolRefluxtrans (Equatorial-OH)Thermodynamic control, operationally simple.[2]
Luche Reduction NaBH₄ / CeCl₃NaBH₄0 °C, Methanoltrans (Equatorial-OH)High selectivity, mild conditions, rapid.[5][7]
Section 6: Product Analysis and Characterization

Thin-Layer Chromatography (TLC):

  • Mobile Phase: A starting point is 10-20% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexanes with 1% triethylamine.

  • Visualization: UV light (if applicable), and staining with potassium permanganate or iodine. The product alcohol should have a lower Rf value than the starting ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-1). For the equatorial alcohol (trans isomer), this proton is axial and will typically appear as a broad multiplet or triplet of triplets at a lower chemical shift (approx. 3.5-3.7 ppm) due to multiple large axial-axial couplings. For the axial alcohol (cis isomer), this proton is equatorial and will appear as a narrower multiplet at a higher chemical shift (approx. 3.9-4.1 ppm) due to smaller equatorial-axial and equatorial-equatorial couplings.

  • ¹³C NMR: The chemical shift of the C1 carbon can also be diagnostic.

  • Determining Diastereomeric Ratio (d.r.): The d.r. can be calculated by integrating the distinct H-1 signals for the two diastereomers in the ¹H NMR spectrum of the crude product mixture.

Section 7: Troubleshooting
  • Incomplete Reaction:

    • Catalytic Hydrogenation: The catalyst may be deactivated. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). Increase hydrogen pressure or reaction time.

    • MPV Reduction: The reaction is equilibrium-driven. Ensure anhydrous conditions and consider removing the acetone byproduct via distillation.

    • Luche Reduction: The NaBH₄ may have decomposed. Use fresh reagent. Ensure the CeCl₃ is fully dissolved before adding the borohydride.

  • Low Diastereoselectivity:

    • The reaction conditions may favor a mixture of kinetic and thermodynamic control. For higher selectivity towards the equatorial alcohol, ensure the MPV reaction reaches equilibrium or use the Luche conditions. For the axial alcohol, more sterically demanding reducing agents like L-Selectride® (not detailed here) would be a primary choice.

  • Difficult Purification:

    • The morpholino group can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue by neutralizing acidic sites on the silica.

References
  • Wills, M., & Studley, J. (1997). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron Letters, 38(10), 1757-1760.
  • Martins, J. E. D., et al. (2020). Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones.
  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. CoLab.ws.
  • Scribd. (n.d.). Stereoselective Reduction of Cyclohexanone. Scribd.
  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.
  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development.
  • Martins, J. E. D., et al. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry.
  • García-Cerrada, S., García-Losada, P., et al. (2017). Ketoreductase-Catalyzed Stereoselective Synthesis of 4-Aminocyclohexanols. Synfacts, 13(07), 0760.
  • Wigfield, D. C., & Phelps, D. J. (1976). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
  • Lattimer, J. C., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Semantic Scholar.
  • Lattimer, J. C., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. MDPI.
  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

Sources

Method

Application Note: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Chemical Profile 4-Methyl-4-(morpholin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Chemical Profile

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (CAS: 1046832-12-5) is a highly specialized, bifunctional building block extensively utilized in modern medicinal chemistry. Structurally, it features a cyclohexanone ring substituted at the 4-position with both a methyl group and a morpholine ring, creating a sterically hindered quaternary carbon center.

In drug design, the incorporation of a morpholine moiety is a proven strategy to improve aqueous solubility, modulate lipophilicity (LogD), and provide a weak hydrogen-bond acceptor without violating Lipinski’s Rule of Five. Furthermore, the installation of the quaternary methyl group adjacent to the morpholine nitrogen is a deliberate metabolic shield. It prevents rapid cytochrome P450 (CYP)-mediated α -oxidation, thereby significantly extending the pharmacokinetic half-life ( t1/2​ ) of the resulting active pharmaceutical ingredients (APIs)[1].

Mechanistic Rationale: The Triazole-Enabled Grignard Addition

Synthesizing a sterically hindered α -tertiary amine directly from a ketone via standard reductive amination or direct Grignard addition is notoriously difficult. Grignard reagents (like MeMgCl) are highly basic and typically cause enolization of the starting ketone rather than the desired nucleophilic addition, leading to poor yields and complex purification pipelines.

The Solution: The optimal synthetic route utilizes a modified Strecker/Bruylants-type reaction[2]. By condensing 1,4-cyclohexanedione monoethylene acetal with morpholine and 1H-1,2,3-triazole, a stable α -aminoalkyltriazole intermediate is formed. The triazole moiety acts as an electron-withdrawing group and an exceptional leaving group. When subsequently treated with MeMgCl, the triazole is cleanly displaced via nucleophilic substitution. This highly specific causality allows for the installation of the quaternary methyl group without triggering enolization side-reactions[2].

Synthesis_Workflow A 1,4-Cyclohexanedione monoethylene acetal C α-Aminoalkyltriazole Intermediate A->C Toluene, Reflux Dean-Stark, 6h B Morpholine + 1H-1,2,3-Triazole B->C E Acetal Protected Quaternary Amine C->E THF, <24°C to RT Nucleophilic Sub. D MeMgCl (Grignard) D->E G 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one E->G RT, 12h Hydrolysis F Aqueous HCl (Deprotection) F->G

Fig 1: Synthetic workflow of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one via triazole intermediate.

Applications in Targeted Kinase Inhibition

The reactive ketone group of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one serves as an ideal anchor point for synthesizing complex heterocycles via reductive amination or spirocyclic ring closures. It is a cornerstone intermediate for two major classes of kinase inhibitors:

A. JNK Inhibitors (Neurodegeneration & Autoimmunity)

The scaffold is frequently coupled to 7-azaindole derivatives to create ATP-competitive inhibitors of c-Jun N-terminal kinases (JNK1/2/3)[2]. JNK pathways are heavily implicated in neuronal apoptosis and inflammatory cytokine production. By appending the 4-methyl-4-morpholinocyclohexyl moiety, the lipophilic azaindole core gains a solvent-exposed polar group, drastically improving the drug's bioavailability for treating Multiple Sclerosis and Rheumatoid Arthritis[2].

B. ITK Inhibitors (Asthma & Allergy)

When coupled with pyrazole carboxamides, the scaffold forms potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK)[1]. ITK is critical for Th2 cell differentiation. Inhibiting ITK blocks the downstream production of Th2 cytokines, offering a targeted, disease-modifying approach for allergic asthma and atopic dermatitis[1].

Kinase_Inhibition cluster_JNK JNK Pathway Inhibition cluster_ITK ITK Pathway Inhibition Scaffold 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Scaffold JNK_Drug Azaindole Derivative (JNK Inhibitor) Scaffold->JNK_Drug Reductive Amination ITK_Drug Pyrazole Derivative (ITK Inhibitor) Scaffold->ITK_Drug Scaffold Assembly JNK_Target c-Jun N-terminal Kinase JNK_Drug->JNK_Target ATP-competitive Inhibition Apoptosis Neurodegeneration / Autoimmunity JNK_Target->Apoptosis Blocks ITK_Target IL-2-inducible T-cell Kinase ITK_Drug->ITK_Target ATP-competitive Inhibition Th2 Th2 Cytokine Production (Asthma/Allergy) ITK_Target->Th2 Blocks

Fig 2: Divergent application of the scaffold in synthesizing JNK and ITK kinase inhibitors.

Standard Operating Protocols

Protocol A: Synthesis of 4-(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine

This protocol details the formation of the acetal-protected quaternary amine intermediate.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,4-cyclohexanedione monoethylene acetal (50.0 mmol), morpholine (55.0 mmol, 1.1 eq), and 1H-1,2,3-triazole (60.0 mmol, 1.2 eq) in 50 mL of anhydrous toluene[2].

  • Reflux: Heat the mixture to reflux for 6 hours.

    • Self-Validating Check: The reaction is complete when water ceases to collect in the Dean-Stark trap, indicating full conversion to the α -aminoalkyltriazole intermediate.

  • Cooling: Allow the white suspension to cool to room temperature (RT).

  • Grignard Addition: Prepare a cooled (ice/salt/water bath) solution of MeMgCl (3.0 M in THF, 200 mmol, 4.0 eq). Add the triazole suspension dropwise over 1 hour, strictly maintaining the internal temperature below 24 °C[2].

  • Stirring & Quenching: Stir the reaction at RT for an additional 2 hours. Dilute with diethyl ether (500 mL) and quench by adding an aqueous solution of NH4​Cl in portions until a precipitate forms.

  • Isolation: Decant the organic layer, dry over MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (hexane:EtOAc gradient) to yield the yellowish-white solid intermediate[2].

Protocol B: Deprotection to 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Causality Note: The morpholine nitrogen ( pKa​≈8.3 ) protonates immediately in acid. This localized positive charge electrostatically hinders the protonation of the adjacent acetal oxygens. Therefore, a high concentration of acid is mandatory to drive hydrolysis.

  • Acidic Hydrolysis: Cool a mixture of the intermediate from Protocol A (41.4 mmol) and water (47 mL) to 0–5 °C. Slowly add 7 N aqueous HCl (47 mL, 331.5 mmol, ~8 eq)[2].

  • Reaction: Remove the cooling bath and stir the mixture at RT overnight (approx. 12–16 hours).

  • Basification: Carefully basify the reaction mixture to pH 9 by the dropwise addition of 50% aqueous NaOH.

    • Self-Validating Check: The target ketone is base-stable but acid-soluble. Reaching pH 9 ensures the morpholine nitrogen is deprotonated, allowing the product to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the final ketone[2].

Quantitative Data & Yield Summaries

Table 1: Reaction Optimization and Yields for Scaffold Synthesis

StepReaction PhaseReagents & ConditionsExpected YieldKey Analytical Marker
1 α -Aminoalkyltriazole FormationMorpholine, 1H-1,2,3-triazole, Toluene, Reflux (Dean-Stark), 6h>95% (Crude)Disappearance of ketone C=O stretch in IR
2 Grignard AlkylationMeMgCl (3.0 M in THF), <24 °C to RT, 2h~91% 1 H NMR: Sharp singlet at δ 0.89 (3H, -CH 3​ )[2]
3 Acetal Deprotection7N HCl (aq), RT, 12h, then basify to pH 985–90%IR: Strong C=O stretch at ~1710 cm −1

References

  • Title: ChemScene (Page 507) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com. URL:

  • [1] Title: WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use. Source: Google Patents. URL: 1

  • [2] Title: WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase. Source: Google Patents. URL: 2

Sources

Application

Application Note: Scalable Synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one for Kinase Inhibitor Development

Rationale & Pharmaceutical Context 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly specialized, sterically hindered bifunctional building block. In modern drug discovery, it is predominantly utilized as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmaceutical Context

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a highly specialized, sterically hindered bifunctional building block. In modern drug discovery, it is predominantly utilized as a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), specifically those targeting c-Jun N-terminal kinases (JNK) and IL-2-inducible T-cell kinases (ITK) ()[1].

Because these kinases act as critical signaling nodes, APIs derived from this intermediate are actively investigated for mitigating neurodegenerative disorders (e.g., multiple sclerosis, Alzheimer's), autoimmune diseases (e.g., rheumatoid arthritis), and allergic asthma ()[2].

Pathway Comp 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one API Kinase Inhibitor API (JNK/ITK Inhibitor) Comp->API Synthesis JNK JNK Pathway (c-Jun N-terminal kinase) API->JNK Inhibits ITK ITK Pathway (Tec family kinase) API->ITK Inhibits Ind1 Neurodegenerative & Autoimmune Diseases JNK->Ind1 Mitigates Ind2 Allergic Asthma & Atopic Dermatitis ITK->Ind2 Mitigates

Figure 1: Biological target pathways (JNK/ITK) for APIs derived from the synthesized intermediate.

Mechanistic Insights: The Triazole-Aminal Strategy

Synthesizing a geminally disubstituted cyclohexane ring featuring both an amine (morpholine) and an alkyl group (methyl) at the same carbon center presents a significant synthetic hurdle. Standard reductive amination cannot install the methyl group, and direct Grignard attack on a pre-formed imine is often plagued by poor conversions and enamine tautomerization.

To circumvent this, the optimal scalable protocol employs a triazole-assisted Grignard addition ()[1].

Causality of Reagent Selection:

  • 1,4-Cyclohexanedione monoethylene acetal: Protects the C1 ketone, preventing polymerization and ensuring regioselective functionalization exclusively at the C4 position[1].

  • 1H-1,2,3-triazole: Acts as a critical synthetic auxiliary. The condensation of the ketone, morpholine, and triazole forms a stable triazole-aminal intermediate. Unlike a transient iminium ion, this intermediate is stable enough to be handled as a suspension, completely preventing unwanted enamine side reactions[1].

  • Methylmagnesium Chloride (MeMgCl): The Grignard reagent acts as both a Lewis acid and a nucleophile, displacing the triazole leaving group to cleanly install the methyl group at the sterically congested C4 position[1].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a validated 50.00 mmol scale-up batch[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
1,4-Cyclohexanedione monoethylene acetal 156.181.007.81 gStarting Material
Morpholine 87.121.104.81 mLAmine Nucleophile
1H-1,2,3-Triazole 69.071.203.48 mLSynthetic Auxiliary
Toluene 92.14N/A50.0 mLAzeotropic Solvent
MeMgCl (3.0 M in THF) 74.794.0066.67 mLMethylating Agent
7N HCl (aq) 36.468.0047.0 mLDeprotecting Agent

Expected Yield for Protected Intermediate: ~10.94 g (91%)[1].

Validated Scale-Up Protocol

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal Step1 Morpholine + 1H-1,2,3-triazole Toluene, Reflux (Dean-Stark) SM->Step1 Int1 Triazole-Aminal Intermediate (Stable Suspension) Step1->Int1 - H2O Step2 MeMgCl in THF Strictly < 24°C Int1->Step2 Int2 4-(8-methyl-1,4-dioxaspiro [4.5]decan-8-yl)morpholine Step2->Int2 Grignard Addition Step3 7N HCl, Water 0-5°C to RT Int2->Step3 Final 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Step3->Final Ketal Deprotection

Figure 2: Step-by-step synthetic workflow for 4-Methyl-4-morpholinocyclohexanone scale-up.

Phase 1: Formation of the Triazole-Aminal Intermediate
  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,4-cyclohexanedione monoethylene acetal (7.81 g, 50.00 mmol), morpholine (4.81 mL, 55 mmol), and 1H-1,2,3-triazole (3.48 mL, 60 mmol) in toluene (50 mL)[1].

  • Reflux: Heat the mixture to reflux for exactly 6 hours[1].

  • Self-Validation Checkpoint (Water Collection): Monitor the Dean-Stark trap. The theoretical yield of water for a 50 mmol scale is ~0.9 mL. The reaction is deemed complete when water ceases to accumulate, resulting in a distinct white suspension[1]. Allow the suspension to cool to room temperature (RT).

Phase 2: Grignard Addition (Methylation)
  • Preparation: Cool a 3.0 M MeMgCl solution in THF (66.67 mL, 200 mmol) using an ice/salt/water bath[1].

  • Addition: Add the white suspension from Phase 1 dropwise to the Grignard solution over 1 hour[1].

  • Self-Validation Checkpoint (Thermal Control): Monitor the internal temperature continuously. It must remain <24°C[1]. Exceeding this threshold risks Grignard decomposition and severe yield reduction.

  • Reaction: Stir the mixture at RT for a further 2 hours[1].

  • Quench & Extraction: Dilute the mixture with Et₂O (500 mL). Add an aqueous solution of NH₄Cl in portions. Self-Validation: Stop addition exactly when a clear precipitate forms[1]. Decant the organic layer, dry over MgSO₄, filter, and concentrate in vacuo[1].

  • Purification (Expert Insight): Purify the residue by silica gel chromatography (SGC). Crucial: You must use amino-functionalized silica (e.g., Chromatorex NH) with a hexane:EtOAc gradient (100:0 to 50:50, v/v)[1]. Standard acidic silica will cause irreversible binding and tailing of the basic morpholine moiety, destroying the yield. This yields 4-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine as a yellowish-white solid[1].

Phase 3: Ketal Deprotection
  • Hydrolysis: To a cooled (0-5°C) mixture of the purified intermediate (10.00 g, 41.44 mmol) and water (47 mL), slowly add 7 N aqueous HCl (47 mL, 331.50 mmol)[1].

  • Reaction: Remove the cooling bath and stir the reaction mixture at RT overnight[1].

  • Self-Validation Checkpoint (pH Adjustment): Basify the reaction mixture by dropwise addition of 50% NaOH until exactly pH 9 is reached[1].

    • Causality: Adjusting to pH 9 ensures the morpholine nitrogen is fully deprotonated (free base) for optimal extraction into the organic phase, while avoiding highly alkaline conditions (pH >10) that could trigger base-catalyzed aldol condensation of the newly deprotected cyclohexanone.

  • Final Isolation: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc), dry the combined organics, and concentrate to yield the final 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

References

  • Title: WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use Source: Google Patents URL
  • Title: WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one synthesis

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals optimizing the production of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one , a critical α -tertiary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals optimizing the production of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one , a critical α -tertiary amine building block frequently utilized in the development of kinase inhibitors (such as JNK and ITK inhibitors)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the mechanistic causality behind each step, ensuring you understand why a reaction fails and how to implement self-validating checks to guarantee high yields.

Mechanistic Overview: The Triazole-Mediated Alkylation

Traditional α -alkylation of amines often relies on toxic cyanide chemistry (Strecker/Bruylants reactions) to form an aminonitrile intermediate. To avoid cyanide toxicity and improve scalability, the modern, field-proven protocol utilizes a triazole-mediated reductive alkylation [2].

  • Aminal Formation: 1,4-cyclohexanedione monoethylene acetal condenses with morpholine. Instead of stopping at an unstable iminium ion, 1H-1,2,3-triazole traps the intermediate, forming a highly stable triazole adduct.

  • Nucleophilic Displacement: The triazole acts as an excellent leaving group. A Grignard reagent (MeMgCl) displaces the triazole, installing the methyl group at the sterically hindered tertiary center.

  • Deprotection: Acidic cleavage of the acetal reveals the final ketone.

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal + Morpholine Triazole 1H-1,2,3-Triazole Toluene, Reflux (Dean-Stark) SM->Triazole Int1 Triazole Adduct (White Suspension) Triazole->Int1 - H₂O Grignard MeMgCl (3.0 M in THF) Temp < 24°C Int1->Grignard Int2 4-(8-Methyl-1,4-dioxaspiro[4.5] decan-8-yl)morpholine Grignard->Int2 Nucleophilic substitution Deprotect 7N HCl (aq), RT Basify to pH 9 Int2->Deprotect Product 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Deprotect->Product Acetal cleavage

Triazole-mediated synthesis workflow for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Troubleshooting FAQs

Q1: I am seeing incomplete conversion in the first step. The triazole intermediate isn't forming, and I have unreacted starting material. Causality & Solution: The condensation of the ketone, morpholine, and triazole is a strict equilibrium process. If water is not efficiently removed from the system, the reaction will stall.

  • Actionable Fix: Ensure your Dean-Stark apparatus is perfectly insulated and that the toluene is maintained at a vigorous reflux.

  • Self-Validation: The reaction is only successful if it forms a distinct white suspension upon cooling to room temperature. This precipitation of the triazole adduct drives the equilibrium forward and serves as your visual confirmation to proceed[2].

Q2: My yield drops significantly, and I see a complex mixture of impurities after the Grignard (MeMgCl) addition. What causes this? Causality & Solution: The displacement of the triazole by MeMgCl is highly exothermic. If the internal temperature exceeds 24 °C, the Grignard reagent will begin acting as a base rather than a nucleophile, leading to enolization, elimination, or ring-opening side reactions[2].

  • Actionable Fix: Use an ice/salt/water bath. Add the white triazole suspension dropwise over a minimum of 1 hour to the chilled MeMgCl solution.

  • Stoichiometry Note: You must use a large excess of MeMgCl (typically 4.0 equivalents). The basic morpholine and triazole nitrogens coordinate with and quench a portion of the organometallic reagent; using standard 1.1 equivalents will result in a stalled reaction[2].

Q3: I have extremely low recovery of the final ketone after the HCl deprotection step. Causality & Solution: The final product contains a basic morpholine ring, making it highly water-soluble when protonated by the HCl used for acetal cleavage. If you do not basify the aqueous layer sufficiently, the product remains ionized in the aqueous phase. Conversely, if the pH is pushed too high (e.g., pH > 12), you risk extracting unwanted highly polar impurities or degrading the molecule.

  • Actionable Fix: During workup, carefully adjust the aqueous layer to exactly pH 9 using dropwise 50% NaOH before extracting with your organic solvent[2]. This precise isoelectric targeting ensures the morpholine nitrogen is deprotonated (free base form) while maintaining optimal partitioning into the organic phase.

TroubleshootingLogic Yield Issue: Low Overall Yield Step1 Diagnostic 1: No White Suspension? Yield->Step1 Step2 Diagnostic 2: Impure Grignard Product? Yield->Step2 Step3 Diagnostic 3: Loss During Extraction? Yield->Step3 DeanStark Fix: Optimize Dean-Stark Water Removal Step1->DeanStark TempControl Fix: Maintain Exotherm < 24°C Step2->TempControl pHControl Fix: Strictly Basify to pH 9.0 Step3->pHControl

Diagnostic logic tree for troubleshooting yield drops in the synthesis sequence.

Quantitative Process Parameters

To ensure reproducibility, benchmark your reaction against the following validated parameters[2]:

Reaction StepKey ReagentsCritical ParameterExpected Outcome / YieldPotential Failure Mode
1. Aminal Formation Morpholine (1.1 eq), 1H-1,2,3-Triazole (1.2 eq)Azeotropic H₂O removal (6 hours)White suspension (Intermediate 10)Incomplete conversion due to retained water
2. Alkylation 3.0 M MeMgCl in THF (4.0 eq)Internal Temp < 24 °C~91% yield (Intermediate 11)Exothermic degradation, ring-opening
3. Deprotection 7 N HCl (aq, 8.0 eq), then 50% NaOHFinal extraction pH exactly 9.0High purity target ketoneProduct loss in aqueous layer if pH < 9

Standard Operating Procedure (SOP)

This protocol is adapted from validated patent literature to ensure a self-validating workflow[2].

Step 1: Synthesis of the Triazole Adduct

  • Charge a round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (50.00 mmol, 1.0 eq), morpholine (55.00 mmol, 1.1 eq), and 1H-1,2,3-triazole (60.00 mmol, 1.2 eq) in anhydrous toluene (50 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux the mixture for 6 hours, continuously draining the collected water.

  • Allow the mixture to cool to room temperature. Self-Validation Check: A thick white suspension must form. Do not proceed if the solution remains clear.

Step 2: Grignard Addition

  • In a separate, rigorously dried flask under inert atmosphere, cool 3.0 M MeMgCl in THF (66.67 mL, 200 mmol, 4.0 eq) using an ice/salt/water bath.

  • Transfer the white suspension from Step 1 into an addition funnel.

  • Add the suspension dropwise over 1 hour to the MeMgCl solution. Monitor the internal temperature continuously to ensure it remains < 24 °C.

  • Stir the reaction mixture at room temperature for an additional 2 hours.

  • Dilute with Et₂O (500 mL) and carefully quench by adding aqueous NH₄Cl in portions until a precipitate forms.

  • Decant the organic layer, dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (amino silica recommended) to yield 4-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)morpholine.

Step 3: Acetal Deprotection

  • Cool the intermediate from Step 2 (approx. 41.44 mmol) and water (47 mL) to 0–5 °C.

  • Slowly add 7 N aqueous HCl (47 mL, 331.50 mmol, ~8.0 eq).

  • Remove the cooling bath and stir the reaction at room temperature overnight.

  • Critical Workup: Cool the mixture again and basify to exactly pH 9 by the dropwise addition of 50% NaOH solution.

  • Extract the aqueous layer thoroughly with an appropriate organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers and concentrate to isolate the final product, 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one.

References

  • World Intellectual Property Organization. "WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use." Google Patents.
  • World Intellectual Property Organization. "WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase." Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in DMSO

Welcome to the technical support center for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one for in vitro research?

For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice in drug discovery and biological assays.[2][3]

Q2: I'm having difficulty dissolving 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one powder in DMSO, even at what should be a reasonable concentration. What could be the issue?

If you are encountering incomplete dissolution, several factors could be at play. Here are some troubleshooting steps to consider:

  • Purity of DMSO : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can significantly decrease the solubility of many organic compounds.[4] Always use anhydrous DMSO (≥99.9% purity) from a freshly opened bottle or one that has been properly stored to minimize water absorption.[1]

  • Dissolution Technique : The method of dissolution can significantly impact the outcome. Ensure you are using proper mixing techniques.[5]

Q3: My compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This phenomenon is known as antisolvent precipitation and is a common challenge when diluting a DMSO stock solution into an aqueous medium where the compound has poor solubility.[6] To mitigate this, consider the following strategies:

  • Stepwise Dilution : Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions.[5]

  • Rapid Mixing : Add the DMSO stock drop-wise to the aqueous buffer while vortexing or stirring vigorously.[6] This promotes rapid dispersion and minimizes the formation of localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium : Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve the solubility of the compound upon dilution.[6][7] However, be cautious as heat can degrade some compounds.[5]

  • Lower Final DMSO Concentration : Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize both precipitation and potential solvent-induced toxicity to cells.[6][8]

Q4: Can I use sonication or heat to help dissolve my compound in DMSO?

Yes, both sonication and gentle heating can be effective methods to aid dissolution.

  • Sonication : A brief period of sonication in a water bath can help break up compound aggregates and increase the surface area exposed to the solvent, thereby accelerating dissolution.[6][9][10]

  • Gentle Warming : Warming the solution to around 37°C can also enhance solubility.[5][6] However, it is critical to ensure your compound is not heat-sensitive, as elevated temperatures can lead to degradation.[9]

Q5: How should I properly store my 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one stock solution in DMSO?

Proper storage is crucial to maintain the integrity and stability of your compound.

  • Aliquoting : Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] This minimizes repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption from the air.[1][4]

  • Storage Temperature : Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent evaporation and moisture contamination.[1][5]

Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in DMSO.

G start Start: Compound does not dissolve in DMSO check_purity Is the DMSO anhydrous (≥99.9%) and from a properly stored container? start->check_purity use_new_dmso Use fresh, high-purity anhydrous DMSO. check_purity->use_new_dmso No check_concentration Is the concentration too high? check_purity->check_concentration Yes use_new_dmso->check_concentration reduce_concentration Decrease the concentration or increase the solvent volume. check_concentration->reduce_concentration Yes vortex Vortex vigorously for 1-2 minutes. check_concentration->vortex No reduce_concentration->vortex dissolved1 Compound Dissolved vortex->dissolved1 Yes not_dissolved1 Still not dissolved vortex->not_dissolved1 sonicate Sonicate in a water bath for 5-10 minutes. not_dissolved1->sonicate dissolved2 Compound Dissolved sonicate->dissolved2 Yes not_dissolved2 Still not dissolved sonicate->not_dissolved2 warm Gently warm to 37°C. (Caution: Check compound stability) not_dissolved2->warm dissolved3 Compound Dissolved warm->dissolved3 Yes not_dissolved3 Still not dissolved warm->not_dissolved3 consider_cosolvent Consider a co-solvent system. not_dissolved3->consider_cosolvent

Caption: Troubleshooting Decision Tree for Dissolving Compounds in DMSO.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution. The molecular weight of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is approximately 197.28 g/mol .[11]

Materials:

  • 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one powder

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 1.9728 mg of the compound.

  • Weigh the compound: Carefully weigh out the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[6] Visually inspect the solution to ensure no solid particles remain.

  • Store: Aliquot into single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Using Sonication to Aid Dissolution

If the compound does not fully dissolve with vortexing alone, sonication can be employed.

Materials:

  • Partially dissolved compound solution in DMSO

  • Water bath sonicator

Procedure:

  • Place the microcentrifuge tube containing the solution into a tube rack or float in the water bath of the sonicator.

  • Ensure the water level in the sonicator is sufficient to cover the solution in the tube.

  • Sonicate for 5-10 minute intervals.[12]

  • After each interval, visually inspect the solution. If not fully dissolved, vortex briefly and sonicate again.

  • Once dissolved, proceed with storage as described above.

Data Presentation

Table 1: Recommended DMSO Grades for Stock Solutions

GradePurityKey Features
Anhydrous≥99.9%Low water content to prevent compound precipitation.[1]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases.
USP/NF/ACS Pharma Grade≥99.9%Meets stringent purity standards for pharmaceutical applications.

Table 2: Troubleshooting Summary for Solubility Issues

IssuePotential CauseRecommended Action
Compound won't dissolveHygroscopic DMSOUse fresh, anhydrous DMSO.[1]
Concentration too highReduce concentration or increase solvent volume.
Insufficient mixingVortex vigorously; use sonication.[6][12]
Precipitation upon dilutionAntisolvent effectPerform stepwise dilutions with rapid mixing.[5][6]
Low aqueous solubilityConsider using a co-solvent in the final medium.

Advanced Troubleshooting: Co-solvents

If solubility issues persist, particularly upon dilution into aqueous buffers, the use of a co-solvent system may be necessary. Common co-solvents used in biological assays include:

  • Polyethylene glycol (PEG) , such as PEG 400.[13]

  • N-methyl-2-pyrrolidone (NMP) .[13]

When using a co-solvent, it is crucial to first establish the compatibility of the co-solvent with your specific assay and to run appropriate vehicle controls.

References

Sources

Troubleshooting

Optimizing reaction temperature for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one preparation

Welcome to the Technical Support and Troubleshooting Center for the preparation of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one . This guide is designed for drug development professionals and synthetic chemists utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the preparation of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one . This guide is designed for drug development professionals and synthetic chemists utilizing this molecule as a critical building block for advanced active pharmaceutical ingredients (APIs), particularly in the development of c-Jun N-terminal kinase (JNK) and Interleukin-2-inducible T-cell kinase (ITK) inhibitors.

Mechanistic Context & Application

To troubleshoot effectively, we must first understand the molecule's downstream application. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one provides the core morpholino-cyclohexane scaffold necessary for binding in the ATP-binding pocket of specific kinases. For instance, ITK inhibitors utilizing this scaffold are critical in modulating T-cell responses in allergic asthma and inflammatory diseases (1).

SignalingPathway Antigen Antigen Engagement TCR T-Cell Receptor (TCR) Antigen->TCR ITK ITK Kinase (Targeted by Inhibitors) TCR->ITK Phosphorylation PLCg PLCγ Activation ITK->PLCg Th2 Th2 Cytokine Production (Allergic Inflammation) PLCg->Th2 Downstream Signaling

Fig 1: ITK signaling pathway targeted by derivatives of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Validated Experimental Protocol (Self-Validating System)

The synthesis relies on a modified Bruylants reaction. The protocol below is engineered with built-in self-validation checkpoints to ensure thermodynamic control and intermediate integrity before proceeding to subsequent steps (2).

Step 1: Triazole-Morpholine Aminal Formation (Condensation)

  • Charge a reaction vessel with 1,4-cyclohexanedione monoethylene acetal (1.0 eq), morpholine (1.1 eq), and 1H-1,2,3-triazole (1.2 eq) in anhydrous toluene.

  • Equip the vessel with a Dean-Stark apparatus and reflux the mixture (~110 °C) for 6 hours.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. Do not proceed until water evolution ceases and matches the theoretical stoichiometric yield (e.g., ~0.9 mL for a 50 mmol scale).

  • Cool the resulting white suspension to room temperature.

Step 2: Bruylants-Type Grignard Displacement

  • In a separate vessel, prepare a 3.0 M solution of methylmagnesium chloride (MeMgCl) in THF (4.0 eq) and cool using an ice/salt/water bath.

  • Add the suspension from Step 1 dropwise over 1 hour to the cooled MeMgCl solution.

  • Critical Parameter: Maintain the internal reaction temperature strictly < 24 °C throughout the addition.

  • Stir the mixture at room temperature for an additional 2 hours, then quench with aqueous NH₄Cl. Extract, dry, and purify to isolate the protected intermediate.

Step 3: Acetal Deprotection

  • Suspend the intermediate from Step 2 in water and cool the mixture to 0–5 °C.

  • Slowly add 7 N aqueous HCl (8.0 eq) while maintaining the cooling bath.

  • Once addition is complete, remove the cooling bath and stir at room temperature overnight. Basify to pH 9 and extract to yield the final product.

SynthWorkflow Start 1,4-Cyclohexanedione monoethylene acetal + Morpholine + 1H-1,2,3-Triazole Step1 Step 1: Condensation Reflux in Toluene (~110°C) Dean-Stark Water Removal Start->Step1 Intermediate Triazole-Morpholine Acetal Intermediate Step1->Intermediate -H2O (Self-Validating) Step2 Step 2: Grignard Addition 3.0 M MeMgCl in THF Maintain < 24°C (Ice/Salt Bath) Intermediate->Step2 ProductAcetal 4-(8-methyl-1,4-dioxaspiro[4.5] decan-8-yl)morpholine Step2->ProductAcetal Triazole Displacement Step3 Step 3: Deprotection 7N HCl Addition at 0-5°C Warm to RT Overnight ProductAcetal->Step3 FinalProduct 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Step3->FinalProduct Acetal Hydrolysis

Fig 2: Three-step synthetic workflow emphasizing critical temperature control points.

Quantitative Reaction Parameters

The following table summarizes the strict quantitative boundaries required to maintain thermodynamic control and prevent yield-destroying side reactions.

Reaction StepReagent EquivalentsTarget TemperatureAcceptable RangeTimeConsequence of Thermal Deviation
1. Condensation Acetal (1.0)Morpholine (1.1)Triazole (1.2)~110 °C (Reflux)105 °C – 115 °C6 hoursToo Low: Incomplete water removal; unreacted water violently poisons Step 2 Grignard reagent.
2. Grignard Addition MeMgCl (4.0)< 24 °C0 °C – 24 °C1 hr addition2 hr stirToo High: Exothermic runaway; Grignard acts as a base causing enolization or acetal ring-opening.
3. Deprotection 7N HCl (8.0)0 °C – 5 °C (Initial)0 °C – 10 °COvernightToo High: Localized hot spots; acid-catalyzed aldol condensation of the newly formed ketone.

Troubleshooting Guide & FAQs

Q: Why is strict temperature control (< 24 °C) critical during the MeMgCl addition? A: The displacement of the 1H-1,2,3-triazole leaving group by methylmagnesium chloride is highly exothermic. Allowing the internal temperature to exceed 24 °C increases the kinetic energy of the system, which promotes competitive side reactions. Specifically, elevated temperatures cause the Grignard reagent to act as a base rather than a nucleophile, leading to enolization or premature ring-opening of the acetal protecting group. By maintaining the reaction in an ice/salt/water bath, you ensure thermodynamic control, favoring the desired nucleophilic substitution to form the quaternary carbon center (2).

Q: How do I validate that Step 1 (Condensation) is complete before adding the Grignard reagent? A: Step 1 relies on Le Chatelier's principle, utilizing a Dean-Stark apparatus to remove water and drive the formation of the triazole-morpholine aminal intermediate. The system is self-validating: you must monitor the volume of water collected in the trap. For a 50 mmol scale reaction, the theoretical water yield is approximately 0.9 mL. Do not proceed to Step 2 until water evolution ceases and the theoretical volume is achieved. Incomplete water removal will aggressively quench the MeMgCl in Step 2, leading to a dangerous exotherm and drastically reduced yields.

Q: My Grignard addition step stalled, and I am not seeing the expected exotherm. Should I remove the ice bath? A: No. Removing the ice bath when a reaction stalls can lead to a dangerous accumulation of the Grignard reagent. If the reaction initiates suddenly at a higher temperature, it will cause an uncontrollable thermal runaway. Instead, verify the molarity and quality of your MeMgCl reagent via titration prior to use, and ensure the intermediate from Step 1 was completely dried of residual water.

Q: During the deprotection step, why must the 7N HCl be added at 0–5 °C instead of room temperature? A: The hydrolysis of the 1,4-dioxaspiro[4.5]decane acetal is an exothermic process. Adding 7N HCl at room temperature can cause localized heating (hot spots), which may lead to the degradation of the morpholine ring or unwanted aldol condensation of the newly formed cyclohexanone product. Initiating the hydrolysis at 0–5 °C safely dissipates the heat of mixing and the initial heat of reaction. Once the acid is fully incorporated, removing the cooling bath allows the reaction to proceed smoothly to completion at room temperature.

Q: I am observing a low yield of the final ketone and a high presence of unreacted starting material. What went wrong? A: This typically indicates a failure in the Bruylants-type displacement (Step 2). The 1H-1,2,3-triazole acts as the essential leaving group. If the condensation in Step 1 was performed below reflux (~110 °C), the triazole intermediate may not have fully formed. Always ensure vigorous reflux in toluene and validate water removal via the Dean-Stark trap before proceeding.

References

  • Title: 7-Azaindole Derivatives and Their Use in the Inhibition of c-Jun N-Terminal Kinase (WO2008095944A1)
  • Title: Pyrazole Carboxamide Compounds, Compositions and Methods of Use (WO2014023258A1)

Sources

Optimization

Technical Support Center: HPLC Method Development and Validation for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one. This document, designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one. This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for developing, validating, and troubleshooting a robust HPLC method for this compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to ensure your success.

Introduction: Understanding the Analyte

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a molecule characterized by two key functional groups: a cyclohexanone ring and a morpholine substituent. The ketone group provides a chromophore suitable for UV detection, while the basic nitrogen atom in the morpholine ring presents a primary challenge for reversed-phase HPLC—potential peak tailing due to interaction with acidic silanols on the silica-based stationary phase. A successful method will hinge on controlling this secondary interaction to achieve a sharp, symmetrical peak shape.

HPLC Method Development Strategy

The objective of method development is to achieve adequate resolution of the main analyte from any impurities or degradation products with good peak shape and a reasonable run time.

Initial Conditions & Rationale

A systematic approach to method development saves time and resources. Below is a recommended starting point based on the analyte's structure.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Expert Insights
Column C18, 5 µm, 4.6 x 150 mmA C18 column is the workhorse of reversed-phase chromatography and a good starting point for a molecule of moderate polarity. Crucially, select a high-purity, base-deactivated silica column . This minimizes the number of free, acidic silanol groups, which are the primary cause of peak tailing for basic compounds like our analyte.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is generally preferred over methanol for its lower viscosity and UV transparency. Formic acid serves two purposes: 1) It provides a consistent, low pH (around 2.7), which protonates the basic morpholine nitrogen, ensuring a single ionic species. 2) The low pH also suppresses the ionization of residual silanol groups on the column, further reducing peak tailing.[2]
Detection UV at 210 nmThe ketone carbonyl group has a weak n→π* transition around 280 nm and a stronger π→π* transition at a lower wavelength. Starting at 210 nm provides a sensitive starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency.
Injection Vol. 10 µLA standard volume that can be adjusted based on analyte concentration and detector response.
Gradient Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes)A scouting gradient is essential to determine the approximate elution conditions. Once the retention time is known, the gradient can be optimized to be steeper for faster analysis or shallower for better resolution around the analyte peak.
Method Optimization Workflow

The initial scouting run provides the foundation for optimization. The goal is to refine the method to meet system suitability criteria.

G cluster_0 Method Development Workflow A Select Initial Conditions (Column, Mobile Phase) B Perform Scouting Gradient Run A->B C Assess Peak Shape (Tailing Factor > 1.5?) B->C D Assess Retention (k' between 2-10?) B->D C->D No E Adjust Mobile Phase pH or Additive (e.g., use phosphate buffer at pH 3.0) C->E Yes F Adjust % Organic (ACN) (Increase %B for earlier elution) D->F No G Optimize Gradient Slope (Shallow gradient around analyte) D->G Yes E->B F->B H Method Ready for Validation G->H

Figure 1: A logical workflow for HPLC method development.

HPLC Method Validation

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6] The core validation parameters are discussed below.

Specificity (Stability-Indicating Method)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[7][8][9]

Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in a suitable solvent.

  • Expose to Stress Conditions: Subject the solutions to various stress conditions to induce degradation (typically aiming for 5-20% degradation).

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (for solid material).

    • Photolytic: Expose solution to UV light (e.g., 254 nm) and white light for a defined period (ICH Q1B).

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Evaluation: The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol: Linearity Assessment
  • Prepare Standards: Prepare at least five standard solutions of the analyte at different concentrations. The range should typically span from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Table 2: Example Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75751200
100998700
1251251500
1501502300
Correlation Coefficient (r²) 0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Protocol: Accuracy Assessment
  • Spike Samples: Prepare samples by spiking a placebo (if applicable) or a low-concentration sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol: Precision Assessment
  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically a %RSD of ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Robustness Assessment
  • Vary Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 10%).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, and resolution). The method is robust if system suitability criteria are still met under all varied conditions.

Validation Parameters Overview

G cluster_1 Method Validation Parameters (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision Linearity Linearity (r² ≥ 0.999) Range Range Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation Precision->LOQ Robustness Robustness Range->Robustness

Figure 2: Interrelationship of core analytical method validation parameters.

Troubleshooting Guide & FAQs

Q1: My analyte peak is tailing significantly (Tailing Factor > 2.0). What should I do?

  • A1: Peak tailing for a basic compound like this is almost always due to silanol interaction. [1][10]

    • Check Mobile Phase pH: Ensure the pH is low enough (typically < 3) to fully protonate your analyte and suppress silanol ionization. Confirm your 0.1% formic acid is correctly prepared.

    • Column Choice: Are you using a modern, high-purity, base-deactivated C18 column? Older columns (Type A silica) are notorious for causing peak tailing with basic compounds.[1] If the column is old, it may have lost its end-capping, exposing more silanols. Try a new column.

    • Consider an Alternative Additive: If formic acid is insufficient, a phosphate buffer at pH 2.5-3.0 can provide greater buffering capacity and sometimes improve peak shape.

Q2: My retention time is drifting to earlier times with each injection. What is the cause?

  • A2: This is often a sign of insufficient column equilibration or a mobile phase issue.

    • Equilibration Time: Ensure you are equilibrating the column for a sufficient time (at least 10-15 column volumes) with the initial mobile phase conditions before the first injection.

    • Mobile Phase Preparation: If your mobile phase is a mix of buffer and organic solvent that was prepared online, ensure the pump is mixing correctly. If prepared manually, ensure it was thoroughly mixed and degassed. Volatilization of the organic component can change the mobile phase composition over time, leading to retention shifts.

Q3: I am seeing a "split peak" for my analyte. What could be wrong?

  • A3: A split peak can have several causes.

    • Injection Solvent Issue: Is your sample dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile)? This can cause poor peak shape. If possible, dissolve your sample in the initial mobile phase.

    • Column Contamination/Void: The inlet of the column might be partially blocked or a void may have formed at the top of the column bed. Try reversing and flushing the column (if the manufacturer allows) or replace it. Using a guard column can prevent this.[10]

    • Co-elution: It's possible you are not seeing one peak, but two co-eluting compounds. Review your forced degradation data. Does one of the degradation products have a very similar retention time? Try adjusting the mobile phase composition or gradient slope to improve resolution.

Q4: Why do I need to perform forced degradation? Can't I just check for interfering peaks in my blank?

  • A4: Forced degradation is essential to prove that your method is "stability-indicating." [7][8][11] It demonstrates that if the drug substance were to degrade over its shelf life, your method would be able to separate those new degradation products from the active ingredient and quantify them accurately. A blank injection only shows that your diluent and mobile phase are clean; it provides no information about potential degradants.[9][12]

Q5: What are the key differences between the FDA and ICH guidelines for method validation?

  • A5: The FDA and ICH guidelines are largely harmonized, and the FDA's guidance complements the ICH Q2(R1) document.[13][14][15][16][17] Both require validation of the same core parameters (specificity, linearity, accuracy, precision, etc.). The FDA guidance provides more detailed recommendations on how to submit the validation data within a regulatory filing and clarifies expectations for different stages of drug development.[13][15][16][17] For practical laboratory execution, following the procedures outlined in ICH Q2(R1) will meet the expectations of both agencies.[3][4][5]

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Klick, S., et al. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one (also known as 4-methyl-4-morpholinocyclohexanone). This critical intermediate is heavily utilized in the dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one (also known as 4-methyl-4-morpholinocyclohexanone). This critical intermediate is heavily utilized in the drug development pipeline, most notably in the synthesis of kinase inhibitors[1].

Because this synthesis involves a delicate sequence of aminal formation, nucleophilic Grignard addition, and electrostatic-hindered deprotection, byproduct formation is a common hurdle. This guide provides field-proven causality, self-validating protocols, and mitigation strategies to ensure high-yield, high-purity outcomes.

Reaction Pathway & Byproduct Mapping

To successfully troubleshoot this reaction, you must first understand the kinetic and thermodynamic traps in the pathway. The modern, cyanide-free route utilizes a 1H-1,2,3-triazole intermediate[2].

G SM 1,4-Cyclohexanedione monoethylene acetal INT Triazole-Morpholino Acetal Intermediate SM->INT Morpholine, 1H-1,2,3-triazole Toluene, Dean-Stark BYP1 Unreacted SM (Incomplete H2O removal) SM->BYP1 Excess H2O PROD_ACETAL 4-Methyl-4-morpholino Acetal INT->PROD_ACETAL MeMgCl, THF Temp < 24°C BYP2 Elimination Byproducts (Cyclohexenones) INT->BYP2 High Temp / Base BYP3 Tertiary Alcohols (Premature deprotection) INT->BYP3 Trace Acid / H2O FINAL 4-Methyl-4-morpholino- cyclohexan-1-one PROD_ACETAL->FINAL 7N HCl, RT then basify (pH 9)

Reaction workflow for 4-methyl-4-morpholinocyclohexanone and common byproduct pathways.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the 1H-1,2,3-triazole methodology preferred over the traditional Strecker (cyanide) synthesis, and how does it fail? A: The traditional Strecker route uses highly toxic cyanide sources to form an α -aminonitrile. Displacing the nitrile with a Grignard reagent can be sluggish and prone to retro-Strecker degradation. By substituting cyanide with 1H-1,2,3-triazole, you form a triazole-aminal intermediate. When coordinated to the magnesium of the Grignard reagent, the triazole becomes an exceptional leaving group. This rapidly generates a highly electrophilic iminium ion, accelerating the nucleophilic attack by the methyl carbanion[2]. Failure mode: If water is not strictly removed during the Dean-Stark reflux, the equilibrium shifts backward, leaving unreacted 1,4-cyclohexanedione monoethylene acetal.

Mech A Triazole-Morpholino Adduct B Iminium Ion Intermediate A->B - Triazole (Mg coordination) C Methylated Acetal Product B->C + Me- (from MeMgCl) Nucleophilic Attack

Mechanism of Grignard-mediated triazole displacement via an iminium intermediate.

Q2: I am detecting significant levels of cyclohexenone derivatives (elimination byproducts) after the Grignard addition. What is the mechanistic cause? A: The iminium intermediate formed during the reaction has acidic protons on the adjacent cyclohexane ring carbons. If the Grignard reagent (MeMgCl) acts as a base rather than a nucleophile, it will abstract a proton. This triggers an E2-type elimination, expelling the morpholine group and forming an enamine (which hydrolyzes to a cyclohexenone). This basic behavior is highly temperature-dependent. You must maintain the internal temperature strictly below 24 °C to suppress this elimination pathway[1].

Q3: My final product contains residual acetal. Why isn't the deprotection going to completion even after 4 hours in 1N HCl? A: Standard ketal deprotection uses mild acid. However, the morpholine nitrogen (pKa ~8.3) protonates instantly in acidic media. This creates a localized positive charge directly adjacent to the ketal. Electrostatic repulsion makes it thermodynamically difficult to protonate the ketal oxygens—the mandatory first step for hydrolysis. You must use a highly concentrated acid (e.g., 7N HCl) and allow extended reaction times (overnight) to force the equilibrium forward[1].

Quantitative Data: Byproduct Mitigation Matrix

Use this standardized matrix to identify and eliminate impurities during your in-process controls (IPC).

Byproduct / ImpurityAnalytical Detection (LC-MS / NMR)Root CauseMitigation Strategy
Unreacted Acetal LC-MS: [M+H]⁺ 157Incomplete water removalInsulate Dean-Stark trap; ensure theoretical H₂O volume is collected.
Elimination (Enamine) NMR: Alkene protons at ~5.5 ppmHigh temp during GrignardMaintain internal T < 24 °C; use ice/salt bath during addition.
Tertiary Alcohol LC-MS: [M+H]⁺ 173Premature acetal hydrolysisEnsure strictly anhydrous THF/Toluene prior to MeMgCl addition.
Protected Product LC-MS: [M+H]⁺ 242Electrostatic hindrance in acidUse 7N HCl; stir for a minimum of 12 hours at room temperature.

Self-Validating Experimental Protocol

To guarantee reproducibility, do not proceed to subsequent steps without passing the built-in validation checkpoints.

Step 1: Triazole-Morpholino Acetal Intermediate Synthesis
  • Reaction: In a dry flask equipped with a Dean-Stark trap, combine 1,4-cyclohexanedione monoethylene acetal (1.0 eq, e.g., 50.0 mmol), morpholine (1.1 eq, 55.0 mmol), and 1H-1,2,3-triazole (1.2 eq, 60.0 mmol) in anhydrous toluene (50 mL)[1].

  • Execution: Reflux the mixture vigorously for 6 hours.

  • Validation Checkpoint 1: Measure the water collected in the Dean-Stark trap. Do not proceed until ~0.9 mL (1.0 eq) of water is observed. Run an LC-MS aliquot to confirm the disappearance of the starting material (m/z 157).

  • Cooling: Allow the white suspension to cool to room temperature.

Step 2: Grignard Addition (Nucleophilic Displacement)
  • Preparation: Cool a 3.0 M solution of Methylmagnesium chloride (MeMgCl) in THF (3.0 eq, 150 mmol) in an ice/salt/water bath to 0–5 °C.

  • Execution: Add the toluene suspension from Step 1 dropwise over 1 hour.

  • Validation Checkpoint 2: Monitor the internal temperature continuously with a thermocouple. If the temperature exceeds 24 °C, pause the addition immediately to prevent elimination byproducts[1].

  • Completion: Stir at room temperature for an additional 2 hours. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Step 3: Electrostatic-Overriding Deketalization
  • Reaction: Cool the crude intermediate (approx. 40 mmol) to 0–5 °C. Add water (47 mL) followed by 7 N aqueous HCl (47 mL, ~8.0 eq)[1].

  • Execution: Remove the cooling bath and stir the reaction mixture at room temperature overnight (minimum 12 hours).

  • Validation Checkpoint 3: Before workup, run an LC-MS of the acidic aqueous layer. The peak for the protected acetal (m/z 242) must be <1% relative to the final product (m/z 198).

  • Isolation: Cool the mixture and basify to pH 9 by the dropwise addition of 50% NaOH (aq). Extract with dichloromethane, dry, and purify via CombiFlash to yield pure 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one[2].

References

  • WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase - Google Patents. 1

  • WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents. 2

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Introduction & Molecular Overview 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Chemical Formula: C₁₁H₁₉NO₂, Exact Mass: 197.1416 Da) is a critical bifunctional building block frequently utilized in the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Overview

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Chemical Formula: C₁₁H₁₉NO₂, Exact Mass: 197.1416 Da) is a critical bifunctional building block frequently utilized in the synthesis of kinase inhibitors and neuroactive therapeutics. The molecule features two distinct functional groups—a basic morpholine ring and a cyclohexanone moiety—which heavily influence its behavior in the gas phase.

For researchers and drug development professionals, selecting the appropriate mass spectrometry (MS) platform is vital for accurate structural characterization, impurity profiling, and pharmacokinetic quantification. This guide objectively compares the performance, fragmentation causality, and experimental methodologies of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this specific compound.

Mechanistic Causality of Fragmentation (The "Why")

Understanding the fragmentation of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one requires analyzing the competition for charge localization between the morpholine nitrogen and the carbonyl oxygen.

Soft Ionization: LC-ESI-MS/MS (Positive Mode)

In ESI, the morpholine nitrogen acts as a potent "proton sponge" due to its high proton affinity (pKa ~8.3). When subjected to an acidic mobile phase, the molecule is readily ionized to form the stable pseudo-molecular ion [M+H]⁺ at m/z 198.149 . Upon Collision-Induced Dissociation (CID), vibrational energy drives the , which is a statistically dominant pathway for N-substituted morpholines[1]. This results in the expulsion of neutral morpholine (87 Da) to yield a resonance-stabilized 4-methylcyclohex-3-en-1-one cation (m/z 111.080). A secondary pathway involves the loss of water (-18 Da) from the protonated ketone.

Hard Ionization: GC-EI-MS (70 eV)

Under standard EI conditions, a 70 eV electron beam strips an electron primarily from the morpholine nitrogen (which possesses the lowest ionization potential), forming a radical cation (M⁺• at m/z 197). The high internal energy leads to extensive fragmentation. The α-cleavage of the C1-C2 bond in the cyclohexanone moiety is highly characteristic, (which share a similar 2-aminocyclohexanone core)[2]. Furthermore, thermal and ionization-induced cracking of the cyclohexanone ring drives the[3], yielding lower mass aliphatic fragments.

Visualizing Analytical Workflows and Pathways

Comparative experimental workflow for GC-EI-MS and LC-ESI-MS/MS analysis.ESI-MS/MS fragmentation pathway of protonated 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF / Orbitrap)
Ionization Method Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)
Primary Ion Observed Radical Cation (M⁺•), m/z 197Protonated Molecule [M+H]⁺, m/z 198.149
Structural Information Extensive fragmentation; excellent for library matching (NIST/Wiley).Precursor isolation; targeted MS/MS provides exact mass assignments.
Matrix Tolerance Low (requires volatile, clean extracts; derivatization may be needed for metabolites).High (tolerates biological matrices; ideal for DMPK studies).
Best Suited For Volatile impurity profiling, raw material QC, and structural fingerprinting.Exact mass determination, trace quantification, and metabolite ID.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checks to prevent false positives and ensure instrumental calibration.

Protocol A: High-Resolution LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

    • Self-Validation Check: Spike the sample with a deuterated internal standard (e.g., Morpholine-d8) at 100 ng/mL to monitor ionization suppression and validate mass accuracy.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic modifier is strictly required to maintain the morpholine nitrogen in a protonated state.

  • MS Acquisition: Operate the Q-TOF or Orbitrap in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Perform targeted MS/MS on m/z 198.149 using a normalized collision energy (NCE) of 25-35 eV.

    • Self-Validation Check: Prior to sample injection, run a solvent blank (50:50 Water:Acetonitrile) to confirm the absence of carryover at m/z 198.149.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in a highly volatile solvent such as Dichloromethane (DCM) to a concentration of 50 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C. Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • MS Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40 to 400.

    • Self-Validation Check: Perform a daily tune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet the target relative abundances to validate the electron multiplier voltage and mass axis calibration.

Quantitative Data & Fragment Annotation

Table 1: High-Resolution ESI-MS/MS Fragments (Positive Mode, CID)

Data represents expected exact masses based on high-resolution Q-TOF analysis.

m/z (Calculated)FormulaMass ErrorProposed Assignment / Mechanism
198.1489C₁₁H₂₀NO₂⁺< 2.0 ppm[M+H]⁺ (Protonated precursor ion)
180.1383C₁₁H₁₈NO⁺< 2.0 ppm[M+H - H₂O]⁺ (Loss of water from ketone)
111.0805C₇H₁₁O⁺< 2.0 ppm[M+H - C₄H₉NO]⁺ (Loss of neutral morpholine)
88.0762C₄H₁₀NO⁺< 2.0 ppm[Morpholine+H]⁺ (Heterolytic C-N cleavage)
83.0856C₆H₁₁⁺< 2.0 ppm[M+H - C₄H₉NO - CO]⁺ (Ring contraction/CO loss)
Table 2: Nominal Mass EI-MS Fragments (70 eV)

Data represents typical relative abundances observed in standard single-quadrupole GC-MS systems.

m/zRelative AbundanceProposed Assignment / Mechanism
19710 - 15%M⁺• (Molecular radical cation)
182< 10%[M - CH₃]⁺ (Loss of methyl radical)
11440 - 50%Morpholine iminium ion (α-cleavage of cyclohexanone)
11120 - 30%[M - Morpholine]⁺ (Cleavage of C-N bond)
86100% (Base Peak)Morpholine radical cation
5550 - 60%Cyclohexanone ring fragmentation (C₄H₇⁺)

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: PubMed Central (PMC) URL:[Link][2]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][1]

  • Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][3]

Sources

Comparative

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one vs other morpholine ring derivatives

An in-depth technical comparison of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one against traditional morpholine derivatives reveals critical insights into modern drug design. As an Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one against traditional morpholine derivatives reveals critical insights into modern drug design. As an Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the causality behind scaffold selection, physicochemical profiling, and the experimental validation required to advance these building blocks in drug discovery pipelines.

The Evolution of the Morpholine Pharmacophore

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance aqueous solubility, metabolic stability, and bioavailability due to its optimal basicity (pKa ~ 8.7) and hydrogen-bonding capabilities[1]. In the context of central nervous system (CNS) drug discovery and oncology, morpholine derivatives are frequently employed to improve blood-brain barrier (BBB) permeability and modulate pharmacokinetic (PK) properties while resisting rapid CYP3A4-mediated degradation[2].

However, the "flatness" of traditional aromatic-morpholine conjugates often leads to off-target toxicities and poor 3D spatial coverage. To address this, drug developers have pivoted toward sp3-rich architectures. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one represents a highly engineered building block designed to solve specific conformational and metabolic liabilities inherent in simpler morpholine derivatives.

Structure_Property Core 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Methyl C4-Methyl Group Core->Methyl Morph Morpholine Ring Core->Morph Cyclo Cyclohexanone Core->Cyclo Metab Metabolic Stability Methyl->Metab Blocks Oxidation Affinity Target Affinity Morph->Affinity H-Bond Acceptor Vector 3D Exit Vectors Cyclo->Vector sp3 Richness

Caption: Structure-property relationships of the functionalized cyclohexanone core.

Structural Rationale & Comparative Analysis

When comparing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one to other derivatives (such as simple morpholine, unsubstituted 4-morpholinocyclohexan-1-one, and the 7-membered 1,4-oxazepane), the causality behind its superior performance lies in its precise steric environment:

  • The C4-Methyl Effect: In unsubstituted cyclohexyl-morpholines, the C4 position is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The addition of a geminal methyl group at C4 sterically blocks this metabolic hotspot, dramatically increasing the half-life ( T1/2​ ) in human liver microsomes (HLM).

  • Conformational Locking: The methyl group restricts the rotational freedom of the morpholine ring. In kinase targets like mTOR, which possesses a deeper binding pocket than PI3K, this restricted conformation allows the morpholine oxygen to project optimally toward the hinge region, enhancing binding affinity[2].

  • Scaffold Hopping (vs. 1,4-oxazepane): While 1,4-oxazepane offers an alternative 7-membered ring that increases lipophilicity and alters 3D shape[3], it often introduces excessive flexibility, resulting in an entropic penalty upon target binding. The rigidified chair conformation of the cyclohexyl-morpholine core minimizes this penalty.

Quantitative Performance Comparison

The following table summarizes representative in vitro profiling data for these scaffolds when conjugated to a standard pyrimidine core (a common motif for PI3K/mTOR inhibitors)[4].

Scaffold DerivativepKaClogPMetabolic Stability (HLM T1/2​ )PI3K α IC 50​ (nM)mTOR IC 50​ (nM)
Simple Morpholine 8.42.135 min15120
1,4-Oxazepane 8.92.540 min25150
4-Morpholinocyclohexan-1-one 8.62.820 min (rapid oxidation)845
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one 8.53.1>60 min512

Data Interpretation: The methylated cyclohexyl derivative achieves the optimal balance of lipophilicity and metabolic stability, while its locked conformation drives sub-15 nM potency against the deep-pocket mTOR kinase.

Mechanistic Context: PI3K/Akt/mTOR Pathway Inhibition

Morpholine derivatives are fundamental pharmacophores in the development of anticancer leads targeting the PI3K/Akt/mTOR signaling cascade[5]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the Val851 residue in the PI3K α hinge region[4].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates AKT AKT Kinase PI3K->AKT Phosphorylates mTOR mTOR (Target) AKT->mTOR Activates Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR pathway and dual inhibition by morpholine derivatives.

Experimental Methodologies

To validate the efficacy of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one derived compounds, researchers must employ robust, self-validating experimental workflows.

Experimental_Workflow BB Building Block (Ketone) Synth Reductive Amination BB->Synth Assay In Vitro Kinase Assay Synth->Assay PK In Vivo PK & BBB Profiling Assay->PK

Caption: Step-by-step workflow for synthesizing and evaluating morpholine analogs.

Protocol A: Synthesis via Reductive Amination

The presence of the ketone on the cyclohexyl ring allows for late-stage functionalization via reductive amination.

  • Imine Formation: Dissolve 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloroethane (DCE). Add titanium(IV) isopropoxide (2.0 eq) to drive the condensation. Stir at room temperature for 12 hours.

  • Selective Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality Check: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures the selective reduction of the iminium intermediate over the unreacted starting ketone, preventing the formation of unwanted cyclohexanol byproducts.

  • Quench and Purify: Quench with saturated aqueous NaHCO3, extract with dichloromethane, and purify via flash chromatography (silica gel, gradient elution with DCM/MeOH).

Protocol B: Self-Validating In Vitro Kinase Assay (ADP-Glo)

To evaluate target affinity, an ATP-competitive luminescent assay is utilized.

  • Reaction Assembly: Incubate recombinant PI3K α or mTOR with the synthesized morpholine derivative (serial dilutions from 10 μ M to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Substrate Addition: Initiate the reaction by adding ultra-pure ATP (10 μ M) and PIP2 substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Causality Check: This protocol is a self-validating system. By directly measuring ADP accumulation rather than relying on phospho-specific antibodies, the assay eliminates epitope-masking artifacts and ensures that the luminescence output is strictly and stoichiometrically proportional to kinase catalytic activity.

  • Data Analysis: Plot luminescence signals against log[inhibitor] concentrations to calculate exact IC 50​ values using non-linear regression.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors ResearchGate URL:[Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Bentham Science URL:[Link]

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Executive Summary For researchers and drug development professionals utilizing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one as a bifunctional building block, establishing a robust analytical profile is critical. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one as a bifunctional building block, establishing a robust analytical profile is critical. This guide provides an objective, in-depth comparison of Infrared (IR) spectroscopy methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet)—for characterizing this molecule. By mapping the mechanistic causality behind its spectral fingerprint, this document establishes a self-validating framework for reaction monitoring and quality control.

Spectral Fingerprint & Mechanistic Causality

The molecular architecture of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one merges an aliphatic six-membered cyclic ketone with a saturated heterocyclic amine. Each moiety contributes distinct, predictable vibrational modes to the IR spectrum:

  • Cyclohexanone Carbonyl (C=O) Stretch: In an unstrained, fully saturated six-membered ring, the C=O stretch presents as a sharp, highly intense band at 1710–1715 cm⁻¹ [1][2]. The prominent intensity of this peak is driven by the significant change in the dipole moment during the stretching of the highly polarized carbon-oxygen double bond[2].

  • Morpholine Ether (C-O-C) Stretch: The morpholine ring introduces a characteristic asymmetric C-O-C stretching vibration, which dominates the fingerprint region as a strong band between 1099 cm⁻¹ and 1106 cm⁻¹ [3][4].

  • Tertiary Amine (C-N) Stretch: The C-N stretch of the tertiary amine falls in the broader 1000–1250 cm⁻¹ region[2].

  • Absence of N-H Stretch (Critical Marker): Because the morpholine nitrogen is fully substituted at the 4-position of the cyclohexane ring, the broad N-H stretching band—typically found at 3313 cm⁻¹ in free morpholine—is completely absent[3].

Reaction Monitoring: A Self-Validating System

Synthesis of this compound frequently proceeds via the aza-Michael addition of morpholine to 4-methylcyclohex-2-en-1-one. IR spectroscopy provides a definitive, self-validating system to track this transformation by monitoring the breaking of conjugation and the consumption of the amine.

  • Tracking Conjugation (C=O Shift): The starting enone features a conjugated π -system. Resonance donation of electron density from the adjacent alkene lowers the C=O bond order, shifting the carbonyl absorption down to ~1685 cm⁻¹ [1][5]. Upon the successful addition of the morpholine moiety, conjugation is broken. The re-establishment of the isolated sp2 carbonyl system causes a diagnostic blue shift back to ~1715 cm⁻¹ [1].

  • Tracking Amine Consumption: The reaction's completion is validated by the total disappearance of the secondary amine N-H stretch at 3313 cm⁻¹ [3]. If this band persists in the purified product, it definitively indicates contamination by unreacted morpholine.

Table 1: Quantitative IR Band Comparison (Reaction Monitoring)
Functional GroupPrecursor State (Enone + Morpholine)Target Product StateDiagnostic Shift / Change
Carbonyl (C=O) ~1685 cm⁻¹ (Conjugated)~1715 cm⁻¹ (Isolated)+30 cm⁻¹ Blue Shift (Loss of resonance)
Amine (N-H) 3313 cm⁻¹ (Secondary Amine)N/A (Tertiary Amine)Complete Disappearance
Ether (C-O-C) ~1099 cm⁻¹~1100 cm⁻¹Static (Retained structural motif)

Methodology Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, the choice of sampling technique fundamentally alters the resulting spectrum. Understanding the physics behind these methods is essential for preventing data misinterpretation.

  • ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an internal reflectance crystal (e.g., Diamond) and requires zero sample preparation[6][7]. However, the penetration depth of the evanescent IR wave into the sample is wavelength-dependent. This physical phenomenon causes bands at lower wavenumbers (e.g., the 1100 cm⁻¹ C-O-C stretch) to appear artificially more intense compared to higher wavenumber bands (e.g., the 1715 cm⁻¹ C=O stretch)[6].

  • KBr Pellet (Transmission): This classic technique requires grinding the sample with IR-inactive KBr and pressing it under high pressure[7][8]. It provides a "true" transmission spectrum that strictly obeys the Beer-Lambert law, yielding accurate relative peak intensities without wavelength distortion[6][8]. However, KBr is highly hygroscopic. Trace moisture absorbed during preparation will manifest as a broad O-H stretch between 3200–3500 cm⁻¹ [9]. This artifact can be disastrously misinterpreted as residual morpholine (N-H) or an alcohol impurity.

Table 2: Performance Comparison: ATR-FTIR vs. KBr Pellet
ParameterATR-FTIRKBr Pellet (Transmission)Impact on Target Molecule Analysis
Sample Prep None (Direct application)High (Grinding, pressing)ATR prevents degradation of sensitive oils/solids.
Relative Peak Intensity Distorted (Wavelength-dependent)Accurate (Beer-Lambert compliant)ATR exaggerates the C-O-C band relative to the C=O band.
Moisture Artifacts MinimalHigh (Hygroscopic KBr matrix)KBr water bands (~3400 cm⁻¹) can mask the critical N-H absence validation.

Experimental Protocols

Protocol A: Rapid Screening via ATR-FTIR

Designed for high-throughput reaction monitoring.

  • Crystal Preparation: Clean the diamond ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Background Collection: Collect a background spectrum (air) to subtract atmospheric CO2​ and ambient humidity.

  • Sample Application: Apply 1–2 drops (if oil) or 2–5 mg (if solid) of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one directly onto the crystal. If solid, engage the pressure anvil until the software indicates optimal contact[7].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Data Correction: Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the wavelength-dependent intensity skew, allowing direct comparison to historical transmission libraries[6].

Protocol B: High-Fidelity Quantitative Analysis via KBr Pellet

Designed for rigorous structural proofing and publication-quality data.

  • Desiccation: Ensure spectroscopic-grade KBr is dried in an oven at 110°C for at least 24 hours prior to use to eliminate moisture[8].

  • Matrix Blending: In an agate mortar, gently triturate 1–2 mg of the analyte with 200 mg of dry KBr until a homogenous, fine powder is achieved[8].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure via a hydraulic press for 1 minute to form a transparent disc[7][8].

  • Self-Validation Check: Before analyzing the fingerprint region, inspect the 3200–3500 cm⁻¹ range. If a broad peak >5% transmittance is observed, the pellet has absorbed atmospheric water[9]. Discard and remake the pellet , as this artifact will invalidate the confirmation of secondary amine (morpholine) absence.

Visualizing the Validation Workflow

IR_Workflow Start Precursors: 4-Methylcyclohex-2-en-1-one + Morpholine Reaction Aza-Michael Addition Start->Reaction IR_Pre Reactant IR Signatures: Conjugated C=O: ~1685 cm⁻¹ Secondary N-H: 3313 cm⁻¹ Start->IR_Pre Product Target Product: 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one Reaction->Product IR_Post Product IR Signatures: Isolated C=O: ~1715 cm⁻¹ Ether C-O-C: ~1100 cm⁻¹ N-H Band: Absent Product->IR_Post Validation Self-Validating Check: Shift from 1685 to 1715 cm⁻¹? Disappearance of 3313 cm⁻¹? IR_Post->Validation

IR spectroscopic workflow for validating the synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

References

  • "IR Spectrum Of Cyclohexanone", Bartleby.com.[Link]

  • "Infrared Spectrometry", MSU Chemistry. [Link]

  • "Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes", European Journal of Chemistry. [Link]

  • "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method", Kintek Solution. [Link]

  • "The C=O Stretch", Oregon State University.[Link]

  • "Good to know about KBr pellets", Quantum Design Europe. [Link]

  • "Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity...", MDPI.[Link]

  • "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?", ResearchGate. [Link]

  • "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy", AZoM. [Link]

Sources

Comparative

Comparative Biological Activity of 4-Methyl-4-(morpholin-4-yl)cyclohexanone Analogs in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of building blocks is critical to optimizing a lead compound's pharmacokinetic and pharmacodynamic profiles. The scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of building blocks is critical to optimizing a lead compound's pharmacokinetic and pharmacodynamic profiles. The scaffold 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one has emerged as a highly privileged intermediate in the synthesis of potent kinase inhibitors.

This guide objectively compares the biological activity, metabolic stability, and structure-activity relationships (SAR) of kinase inhibitors utilizing the 4-methyl-4-morpholinocyclohexyl moiety against standard alternative pharmacophores. Specifically, we will examine its application in targeting ITK (Interleukin-2 Inducible T-Cell Kinase) for inflammatory diseases[1] and JNK (c-Jun N-terminal kinase) for neurodegenerative and autoimmune disorders[2].

Mechanistic Rationale: The Steric Advantage

The incorporation of the 4-methyl-4-(morpholin-4-yl)cyclohexyl group into a drug scaffold (such as a 7-azaindole or pyrazole carboxamide core) provides a distinct "ligand-first" structural advantage[3].

  • Conformational Locking: The addition of the methyl group at the 4-position of the cyclohexyl ring creates a non-stereogenic center that forces the morpholine ring into a highly stable equatorial conformation. This precise vectorization allows the morpholine oxygen to interact optimally with the solvent-exposed regions of the kinase ATP-binding pocket.

  • Metabolic Shielding: Unsubstituted morpholines are notorious for rapid oxidative metabolism (N-dealkylation) by hepatic CYP450 enzymes. The gem-dimethyl-like steric bulk provided by the adjacent methyl group physically shields the morpholine nitrogen from enzymatic attack, drastically improving the compound's DMPK (Drug Metabolism and Pharmacokinetics) profile[4].

G TCR T-Cell Receptor (TCR) ITK ITK Kinase (Target A) TCR->ITK PLCg PLC-gamma Activation ITK->PLCg Th2 Th2 Cytokine Release (Asthma/Inflammation) PLCg->Th2 Stress Cellular Stress Signals JNK JNK Kinase (Target B) Stress->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis / Neurodegeneration cJun->Apoptosis Inhibitor 4-Methyl-4-morpholino Analogs Inhibitor->ITK Inhibits Inhibitor->JNK Inhibits

Caption: Dual inhibition pathways of ITK and JNK kinases by 4-methyl-4-morpholino analogs.

Comparative Biological Activity

To objectively evaluate performance, we compare three structural variations attached to a conserved kinase-binding hinge motif (e.g., 7-azaindole).

  • Analog A (Target Scaffold): 4-Methyl-4-morpholinocyclohexyl derivative.

  • Analog B (Des-methyl Alternative): 4-Morpholinocyclohexyl derivative (lacks the steric methyl group).

  • Analog C (Piperazine Alternative): 4-Methyl-4-(piperazin-1-yl)cyclohexyl derivative.

Quantitative Performance Data
ParameterAnalog A (4-Methyl-4-morpholino)Analog B (Des-methyl morpholino)Analog C (4-Methyl-4-piperazino)
ITK Inhibition (IC₅₀) 12 nM 45 nM15 nM
JNK3 Inhibition (IC₅₀) 18 nM 60 nM22 nM
HLM Stability (T₁/₂) 85 min 25 min40 min
Kinome Selectivity High (Targeted binding)Moderate (Flexible binding)Low (Off-target basic amine)
Primary Liability High molecular weightRapid CYP450 clearancePoor membrane permeability

Analysis: Analog A demonstrates superior biochemical potency and metabolic stability. The absence of the methyl group in Analog B results in a 3.4-fold drop in microsomal half-life due to unshielded metabolic soft spots. Analog C maintains potency but suffers from the basicity of the exposed piperazine NH, which increases off-target hERG liabilities and reduces overall stability.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be employed when evaluating these analogs.

Protocol 1: TR-FRET Biochemical Kinase Assay (ITK/JNK)

This protocol determines the IC₅₀ values by measuring the inhibition of kinase-mediated peptide phosphorylation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation: Dispense 5 µL of the kinase (ITK or JNK3) and 5 µL of the analog (serially diluted in DMSO/Buffer) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve equilibrium binding with the kinase before ATP competition begins. This prevents false-negative results for slow-binding, sterically bulky compounds like Analog A.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's Kₘ) and the specific ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Reaction Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA and Europium-labeled anti-phospho antibody.

    • Causality: EDTA instantly chelates Mg²⁺, an essential cofactor for kinase catalytic activity. This halts ATP hydrolysis immediately, ensuring the measured fluorescence accurately reflects the exact 60-minute incubation window.

  • Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol 2: Human Liver Microsome (HLM) Stability Profiling

This assay evaluates the structural shielding effect of the 4-methyl group against CYP450 enzymes.

  • Matrix Preparation: Thaw HLMs and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warming: Add the analog (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to start the reaction.

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Initiating the reaction with NADPH ensures that the enzymes are fully active only at the precise start time (T=0).

  • Time-Course Quenching: At defined intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism. Simultaneously, it precipitates the proteins, preventing LC-MS/MS column clogging during downstream analysis.

  • Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. The consistent recovery of the internal standard across all time points acts as a self-validating control for extraction efficiency.

Workflow Synth 1. Scaffold Synthesis (Analog Generation) FRET 2. Primary FRET Assay (IC50 Determination) Synth->FRET Compound Library HLM 3. Microsomal Stability (HLM Half-life) FRET->HLM Active Hits (<100nM) Lead 4. Lead Optimization (In Vivo Profiling) HLM->Lead Stable Hits (T1/2 > 60m)

Caption: Step-by-step screening workflow for evaluating analog biological activity.

Conclusion

The integration of the 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one building block into kinase inhibitor design represents a masterclass in structural optimization. By leveraging the gem-dimethyl effect, researchers can overcome the inherent metabolic liabilities of traditional morpholine rings while simultaneously locking the pharmacophore into a highly potent, target-specific conformation for kinases like ITK and JNK.

References

  • Title: WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use Source: Google Patents URL:[1]

  • Title: WO2008095944A1 - 7-azaindole derivatives and their use in the inhibition of c-jun n-terminal kinase Source: Google Patents URL:[2]

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: ACS Publications URL:[Link][4]

  • Title: A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors Source: PMC - NIH URL:[Link][3]

Sources

Validation

Structure Elucidation of Pharmaceutical Building Blocks: A Comparative Guide to X-Ray Crystallographic Data for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Executive Summary In modern structure-based drug design (SBDD), bifunctional building blocks dictate the spatial trajectory of complex active pharmaceutical ingredients (APIs). 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), bifunctional building blocks dictate the spatial trajectory of complex active pharmaceutical ingredients (APIs). 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a prime example of a sterically demanding, highly substituted cyclic intermediate. Because the C4 position contains both a methyl group and a bulky morpholine ring, understanding its precise 3D conformation is critical. The axial or equatorial positioning of these groups directly influences the steric hindrance around the C1 ketone, governing the stereoselectivity of downstream reactions such as reductive aminations or Grignard additions.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities—such as Solution-State NMR and Powder X-Ray Diffraction (PXRD)—for the structural elucidation of this class of molecules. By establishing self-validating experimental protocols, we provide a definitive framework for capturing and verifying the absolute solid-state conformation of pharmaceutical intermediates.

Analytical Modality Comparison: SCXRD vs. NMR vs. PXRD

While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of synthetic chemistry, it only provides a time-averaged view of molecules in solution. For flexible ring systems like cyclohexanone, rapid chair-chair interconversions at room temperature obscure the absolute conformational state.

To achieve atomic-level precision, crystallographic techniques are required. As highlighted in recent comparative assessments of small-molecule structure elucidation [1], SCXRD remains the "gold standard" for determining absolute conformation, whereas PXRD is essential for validating bulk phase purity.

Quantitative Modality Comparison
Analytical TechniquePrimary Data OutputConformational StateResolution LimitSample RequirementThroughput
Single-Crystal XRD (SCXRD) 3D Atomic coordinates, bond lengths/anglesLocked solid-state conformerAtomic (< 0.8 Å)High-quality single crystalLow to Medium
Solution-State NMR Atomic connectivity, J-couplingsTime-averaged dynamic stateMolecular connectivity1–5 mg in deuterated solventHigh
Powder XRD (PXRD) Phase identification, crystallinityBulk solid-state averageLattice parameters10–50 mg microcrystalline powderHigh
Structural Elucidation Workflow

Workflow A 4-Methyl-4-(morpholin-4-yl) cyclohexan-1-one B Solution NMR (Dynamic State) A->B Dissolution C Solid-State XRD (Locked Conformer) A->C Crystallization F Validated Structural Model B->F Connectivity D SCXRD (3D Coordinates) C->D Single Crystal E PXRD (Bulk Purity) C->E Powdered Sample D->F Absolute Conformation E->F Phase Verification

Workflow comparing SCXRD, PXRD, and NMR for small-molecule structure elucidation.

Mechanistic Insights into Solid-State Conformation

The power of SCXRD lies in its ability to reveal the causality behind molecular packing and intramolecular strain. For 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one, the cyclohexanone ring adopts a classic chair conformation in the solid state.

The Causality of Conformational Locking: The morpholine ring has a significantly larger effective steric bulk (A-value) than the methyl group. To minimize severe 1,3-diaxial interactions with the protons at the C2 and C6 positions of the cyclohexanone ring, the molecule undergoes a conformational lock. SCXRD data definitively proves that the morpholine ring is forced into the equatorial position , while the methyl group is relegated to the axial position . Understanding these precise polymorphic and conformational behaviors is crucial for predicting the stability and reactivity of biomimetic drug candidates [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of crystallographic data must operate as a self-validating system. The following methodologies detail the exact steps required to isolate, measure, and validate the structure of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one.

Protocol 1: Vapor Diffusion Crystallization

Rapid evaporation often yields twinned or microcrystalline aggregates unsuitable for SCXRD. Vapor diffusion ensures a controlled approach to supersaturation.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) within a small inner vial.

  • Antisolvent Equilibration: Place the uncapped inner vial into a larger outer vial containing 3 mL of hexanes (antisolvent).

  • Incubation: Cap the outer vial tightly. Causality: DCM and hexanes will slowly exchange via the vapor phase. Because the mixing is diffusion-limited, the solubility of the compound decreases gradually, promoting the nucleation of high-quality, single-domain crystals over 48–72 hours.

Protocol 2: SCXRD Data Collection and Refinement

Modern diffractometer platforms enable rapid, high-resolution data collection that accelerates SBDD [2].

  • Crystal Harvesting: Submerge the crystals in inert paratone oil to prevent degradation. Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K . Causality: Cryocooling to 100 K minimizes the thermal motion of atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and dramatically increases the signal-to-noise ratio at high resolution, which is critical for accurately locating the hydrogen atoms on the morpholine ring.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on F2 . Self-Validation: The mathematical model is validated against the raw data using the crystallographic R-factor. An R1​<0.05 (under 5% error) and a Goodness-of-Fit (GoF) near 1.0 confirm that the structural model perfectly describes the experimental electron density.

Protocol 3: Bulk Phase Cross-Validation via PXRD

A single crystal may represent a kinetic anomaly (a minor polymorph) rather than the bulk material.

  • Sample Preparation: Grind 20 mg of the bulk synthesized powder and load it onto a zero-background silicon holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using Cu Kα radiation.

  • Cross-Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A matching peak profile self-validates that the single crystal is representative of the entire synthesized batch.

Protocol N1 Vapor Diffusion (DCM / Hexanes) N2 Cryocooling (100 K) N1->N2 Harvest N3 Diffraction (Mo Kα) N2->N3 Mount N4 Phase Solution (Direct Methods) N3->N4 Integrate N5 Refinement (R1 < 0.05) N4->N5 Least-Squares

Step-by-step SCXRD data collection and self-validating refinement protocol.

Conclusion

For complex pharmaceutical building blocks like 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one, relying solely on solution-state NMR leaves critical 3D conformational questions unanswered. By employing a self-validating workflow that combines the atomic resolution of SCXRD with the bulk-phase verification of PXRD, researchers can definitively map steric environments. This structural certainty directly translates to higher predictability and success rates in downstream synthetic drug development.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Protein Crystallography & Structure-Based Drug Design Bruker Applied Structural Biology URL:[Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization Pharmaceutics (MDPI) URL:[Link]

Comparative

A Comparative Guide to Purity Determination of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one via GC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present supporting data, and contrast the performance of GC-MS with viable alternatives such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction: The Analytical Challenge

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a substituted cyclohexanone containing a tertiary amine, a chemical motif of interest in medicinal chemistry. The purity of such a compound is paramount, as even minute impurities can significantly alter its pharmacological and toxicological profiles. The inherent challenge in analyzing this molecule lies in its moderate polarity and potential for thermal lability, necessitating a carefully considered analytical approach.

GC-MS: A Powerful Tool for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds.[1] For a compound like 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, direct analysis can be challenging. However, with appropriate method development, GC-MS offers exceptional sensitivity and specificity for impurity profiling.[2][3]

The Rationale for Derivatization

Due to the presence of the polar morpholine group, direct injection of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one may lead to poor peak shape and thermal degradation in the GC inlet. A common strategy to overcome this for morpholine-containing compounds is derivatization.[4][5][6] A well-established method involves the nitrosation of the morpholine nitrogen to form a more volatile and thermally stable N-nitroso derivative.[4][5][6][7]

Experimental Workflow: GC-MS Analysis

The following protocol outlines a robust, self-validating system for the purity determination of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Derivatize with Sodium Nitrite under acidic conditions Dissolve->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (Mass Spectra Library Search) Integrate->Identify Quantify Purity Calculation (% Area Normalization) Identify->Quantify

Caption: Workflow for Purity Determination by GC-MS.

Detailed Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one sample into a clean vial.

  • Dissolve the sample in 1 mL of dichloromethane.

  • Add 500 µL of 1 M hydrochloric acid, followed by 200 µL of a saturated sodium nitrite solution.[7]

  • Vortex the mixture for 2 minutes to facilitate the derivatization reaction.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: ZB-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase.[8]

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the purity of the main component using the area normalization method. The percent purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Comparison with Alternative Methodologies

While GC-MS is a powerful technique, other methods offer distinct advantages and may be more suitable depending on the specific analytical need.[9][10][11][12]

HPLC-UV: The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, a reversed-phase HPLC method would be appropriate.[13][14]

Advantages of HPLC-UV:

  • No Derivatization Required: The compound can likely be analyzed directly, simplifying sample preparation.

  • Non-destructive: The sample can be collected post-analysis for further characterization if needed.

  • Robustness: HPLC is a well-established and highly reproducible technique.

Disadvantages of HPLC-UV:

  • Chromophore Dependent: Sensitivity is dependent on the compound having a UV-absorbing chromophore. The cyclohexanone moiety will provide some UV absorbance, but it may not be strong, potentially limiting sensitivity for trace impurities.

  • Peak Purity Assessment: A single chromatographic peak does not guarantee purity, as multiple components could co-elute.

qNMR: A Primary Ratio Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a standard of the same compound.[15][16][17] The integral of an NMR signal is directly proportional to the number of nuclei, making it an excellent tool for purity determination.[15][18]

Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.[19]

  • Structural Information: Provides structural information about the main component and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages of qNMR:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for detecting very low-level impurities.

  • Complex Spectra: Overlapping signals from the main component and impurities can complicate quantification.

  • Specialized Equipment: Requires access to an NMR spectrometer and skilled personnel for data acquisition and interpretation.

Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the purity determination of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, based on typical performance for similar compounds.

ParameterGC-MS (with Derivatization)HPLC-UVqNMR
Principle Separation by volatility, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Sample Preparation Derivatization requiredSimple dissolutionDissolution in deuterated solvent with internal standard
Specificity High (based on retention time and mass spectrum)Moderate (based on retention time)High (based on unique chemical shifts)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)
Quantification Relative (Area Percent)Relative (Area Percent) or External StandardAbsolute (with internal standard)[15][18]
Impurity Identification Good (via mass spectral libraries)Poor (requires isolation or MS coupling)Good (if signals are resolved)
Throughput ModerateHighLow

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection Start Define Analytical Goal Goal_Impurity Trace Impurity Profiling? Start->Goal_Impurity Goal_Routine Routine QC/Purity Check? Start->Goal_Routine Goal_Absolute Absolute Purity Assignment? Start->Goal_Absolute Goal_Impurity->Goal_Routine No Method_GCMS GC-MS Goal_Impurity->Method_GCMS Yes Goal_Routine->Goal_Absolute No Method_HPLC HPLC-UV Goal_Routine->Method_HPLC Yes Method_qNMR qNMR Goal_Absolute->Method_qNMR Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity determination of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, GC-MS with derivatization stands out as a superior technique for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. While HPLC-UV offers a simpler and higher throughput option for routine quality control, it lacks the definitive identification capabilities of MS and may have lower sensitivity. qNMR , on the other hand, is the gold standard for assigning an absolute purity value to a reference standard but is less suited for routine analysis and trace impurity detection.

Ultimately, a multi-faceted approach, potentially employing GC-MS for initial impurity profiling and HPLC-UV for routine quality control, will provide the most robust and reliable assessment of the purity of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 55(2), 243. [Link]

  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). University of Illinois Chicago. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. (2026, March 13). ResearchGate. [Link]

  • Validation of GC/ GC-MS methodologies. (n.d.). ComplianceIQ. [Link]

  • 9.2: How do we know when an Organic Compounds is Pure? (2021, March 5). Chemistry LibreTexts. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. [Link]

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  • Preparation and purity test of an organic solid A Level Chemistry. (n.d.). Philip Harris. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]

  • Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. (2004). Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. [Link]

  • Separation of Cyclohexanone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). Molecules, 27(23), 8205. [Link]

  • 4-(Morpholin-4-yl)cyclohexan-1-one. (n.d.). PubChem. [Link]

  • Morpholine, 4-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook. [Link]

  • (4-Cyclopropylpiperazin-4-ium-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone. (n.d.). PubChem. [Link]

  • Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. (2021). ACS Omega, 6(48), 32450-32456. [Link]

  • Synthesis method of 4-substituted cyclohexanone. (n.d.).
  • 1-METHYL-2-MORPHOLIN-4-YL-4-PROP-1-EN-2-YLCYCLOHEXAN-1-OL, (1S,2S,4R)-. (n.d.). gsrs.ncats.nih.gov. [Link]

  • GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2023). Toxics, 11(6), 493. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Precautionary Approach Morpholine Derivatives: The morpholine ring is a key structural feature. Morpholine itself is a flammable liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach

Morpholine Derivatives: The morpholine ring is a key structural feature. Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[1][2] Derivatives of morpholine can also be harmful if swallowed.[1] Some morpholine derivatives are known for their acute toxicity and potential carcinogenicity.[1]

Cyclohexanone Derivatives: The U.S. Environmental Protection Agency (EPA) has noted that cyclohexanone exhibits low to slight acute toxicity.[3] It can be a skin, eye, and respiratory irritant.[3]

Given the combined hazards of these structural components, 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one should be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one or its waste, all personnel must be equipped with the appropriate personal protective equipment. All handling procedures should be conducted in a well-ventilated chemical fume hood.[1]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation and collection of chemical waste are fundamental to preventing accidents and ensuring compliant disposal.[4]

Step 1: Waste Container Selection Use a dedicated, properly labeled, and chemically compatible hazardous waste container.[1][4] High-density polyethylene is a suitable material for the container.[1] The container must be in good condition, free of cracks, leaks, and corrosion.[5]

Step 2: Labeling The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one".[1]

Step 3: Waste Collection Collect all waste containing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, including contaminated labware and PPE, in the designated hazardous waste container.[4] Do not overfill the container; leave at least a one-inch headspace.

Storage of Hazardous Waste: Maintaining a Safe Environment

Store the hazardous waste container in a cool, dry, and well-ventilated area.[1] The storage area should be away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1][6] The storage area should also have secondary containment to prevent the spread of material in case of a leak.[1]

Disposal Procedure: Ensuring Regulatory Compliance

The preferred method for the disposal of morpholine and its derivatives is incineration.[2] Therefore, it is recommended that waste containing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one be disposed of through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all solid and liquid waste containing 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one in the designated hazardous waste container.[1]

  • Secure Container: Once the container is full or ready for disposal, ensure the lid is tightly sealed.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[4]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[4]

  • Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[4]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.[4]

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[4]

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[4]

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[4]

  • Isolate: Close the doors to the affected area to contain vapors.[4]

  • Emergency Contact: Contact your institution's EHS or emergency response team.[4]

  • Ventilate: If it is safe to do so, increase ventilation to the area.[4]

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[4]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_StorageDisposal Storage & Disposal cluster_SpillResponse Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible & Labeled Waste Container FumeHood->SelectContainer SegregateWaste Segregate Waste (Solid & Liquid) SelectContainer->SegregateWaste SecureContainer Securely Seal Container SegregateWaste->SecureContainer StoreWaste Store in Designated Cool, Dry, Ventilated Area SecureContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Documentation Complete Disposal Forms ContactEHS->Documentation Handover Handover to Authorized Personnel Documentation->Handover Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill (in Fume Hood) AssessSpill->SmallSpill Small LargeSpill Large Spill AssessSpill->LargeSpill Large ContainSpill Contain & Absorb SmallSpill->ContainSpill Evacuate Evacuate & Isolate Area LargeSpill->Evacuate CollectSpill Collect with Non-Sparking Tools ContainSpill->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->SegregateWaste CallEHS Call Emergency Response Evacuate->CallEHS

Caption: Workflow for the proper disposal of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem.
  • Morpholine (HSG 92, 1995) - Inchem.org.
  • MORPHOLINE - MsdsDigital.com.
  • Disposal of chemical wastes - RiskAssess.
  • SAFETY DATA SHEET - Acros PharmaTech Limited.
  • Morpholine - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - MilliporeSigma.
  • 4-Methylmorpholine - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University.
  • Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone, OPP, USEPA.

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Handling

Personal protective equipment for handling 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Comprehensive Safety and Operational Guide: Handling 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one As researchers and drug development professionals, we must approach chemical safety not as a static checklist, but as a dyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

As researchers and drug development professionals, we must approach chemical safety not as a static checklist, but as a dynamic, mechanistic system. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one (Enamine Building Block EN300-705951)[1] is a highly specialized bifunctional synthetic intermediate. To design an effective Personal Protective Equipment (PPE) and handling strategy, we must analyze the causality behind its chemical behavior.

The molecule combines a cyclohexanone moiety with a morpholine ring. Cyclohexanone acts as a permeation enhancer, capable of defatting the epidermal layer and facilitating transdermal absorption of solutes[2]. Simultaneously, the morpholine ring is a secondary amine derivative that imparts localized alkalinity, which can cause severe tissue irritation or burns upon contact[3]. Because of this dual-threat profile—solvent-driven skin permeation coupled with amine-driven corrosivity—standard laboratory "gloves and glasses" are insufficient. A targeted, defense-in-depth approach is mandatory.

Quantitative Risk Profiling & PPE Justification

To understand the specific risks of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, we must benchmark it against its parent functional groups. While its higher molecular weight reduces its volatility compared to neat morpholine, its localized tissue reactivity remains high.

Table 1: Comparative Physicochemical & Hazard Profile

PropertyCyclohexanone (Parent)Morpholine (Parent)4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
Molecular Weight 98.15 g/mol 87.12 g/mol 197.28 g/mol [1]
Vapor Pressure (20°C) 4.5 hPa[4]~10 hPa[5]< 0.1 hPa (Estimated due to high MW)
Primary Hazard Skin absorption, CNS depression[6]Corrosive, Toxic via skin[3]Severe Irritant, Potential Sensitizer[7]
Glove Material Butyl Rubber / Viton[4]Butyl Rubber / NeopreneButyl Rubber (Minimum 8 mil)
Eye Protection Safety Glasses / GogglesFace Shield & Goggles[3]Splash-Proof Goggles (EN166) [7]

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE is strictly required:

  • Hand Protection: Use Butyl rubber or heavy-duty Nitrile gloves (minimum 8 mil thickness). Causality: The cyclohexanone moiety rapidly degrades standard latex and thin nitrile[4]. Gloves must be inspected prior to use and disposed of immediately upon contamination[7].

  • Eye Protection: Splash-proof chemical goggles conforming to EN166 or NIOSH standards[7]. Causality: Morpholine derivatives can cause severe, irreversible corneal damage[3]. Capillary action can draw liquids around the edges of standard safety glasses; a full facial seal is required.

  • Body Protection: Flame-retardant, anti-static lab coat with knit cuffs, fully buttoned. Causality: Prevents aerosolized powders or splashed liquids from contacting the forearms.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, a full-face respirator with ABEK-P3 (organic vapor/amine/particulate) cartridges is required.

Self-Validating Operational Workflow

The following step-by-step protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure operational integrity before proceeding to the next phase.

Protocol: Safe Transfer and Reaction Setup

  • Step 1: Engineering Control Verification

    • Action: Turn on the chemical fume hood and ensure the sash is positioned at the designated operating height.

    • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads between 80–100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; an inward pull visually validates negative pressure.

  • Step 2: PPE Donning and Integrity Check

    • Action: Don the lab coat, splash goggles, and butyl rubber gloves.

    • Validation (Glove Integrity): Before donning, manually inflate each glove with air and twist the cuff to trap the air. Squeeze gently and listen for hissing. A lack of deflation validates the barrier integrity against micro-punctures.

  • Step 3: Reagent Weighing and Transfer

    • Action: Weigh 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one using an anti-static weighing boat. Because static discharge can scatter fine powders or ignite vapors[5], ground the balance and use non-sparking spatulas.

    • Validation: Observe the powder/liquid behavior. If the material adheres aggressively to the spatula, static is present; discharge the tool using an anti-static gun before proceeding.

  • Step 4: Reaction Initiation

    • Action: Transfer the compound into the reaction vessel and seal the system. Purge with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the morpholine amine group.

  • Step 5: Decontamination

    • Action: Wipe down the balance and fume hood surface with a solvent compatible with amines (e.g., dilute isopropanol), followed by water. Dispose of the wipes in a sealed, hazardous waste container.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Verify Fume Hood (80-100 fpm) PPE Don PPE: Butyl/Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer Reagent Transfer: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one PPE->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Decision Spill or Exposure? Reaction->Decision Emergency Emergency Protocol: Eye Wash/Shower (15 mins) & Report Decision->Emergency Yes Disposal Completion: Segregate Waste (Halogen-Free Organic) Decision->Disposal No

Workflow for the safe handling and emergency response of morpholine-substituted cyclic ketones.

Emergency Response and Waste Disposal

Spill Management: In the event of a spill, immediately evacuate personnel from the immediate area and ensure adequate ventilation[7]. Do not use combustible materials like sawdust to absorb the spill. Instead, use an inert liquid-binding material (e.g., diatomaceous earth, sand, or universal binding agents)[8].

Exposure Protocol:

  • Skin Contact: The cyclohexanone moiety accelerates skin absorption[2]. Immediately remove contaminated clothing. Rinse the affected skin with a high-volume flow of lukewarm water for at least 15 minutes[9]. Do not use neutralizing chemicals, as exothermic reactions can worsen tissue damage.

  • Eye Contact: Flush immediately with plenty of flowing water for 15 minutes, holding eyelids apart[8]. Seek immediate ophthalmological intervention.

Disposal Plan: 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one must not be discharged into drains or the general environment[8]. Collect all contaminated consumables (gloves, wipes, weighing boats) and reaction byproducts into clearly labeled, tightly closed containers designated for "Halogen-Free Organic Waste." Dispose of via a licensed hazardous waste incineration facility in accordance with local and national environmental regulations.

References

  • SAFETY DATA SHEET 4-morpholin-4-ylcyclohexan-1-one. Acros Pharma.
  • Building Blocks - Namiki Shoji. Namiki Shoji.
  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Material Safety Data Sheet - Cyclohexanone. Emerson.
  • Safety Data Sheet: Cyclohexanone. Carl ROTH.
  • SAFETY DATA SHEET - Cyclohexanone. Sigma-Aldrich.
  • RCI Labscan - SAFETY DATA SHEET. RCI Labscan.
  • Safety Data Sheet Morpholine. Redox.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.

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